molecular formula C10H6F2N2O2 B1415140 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152533-85-1

1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

カタログ番号: B1415140
CAS番号: 1152533-85-1
分子量: 224.16 g/mol
InChIキー: LEWKRIWZTYUQFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole-carboxylic acid derivative that serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a difluorophenyl ring and a pyrazole N-1 linkage, is frequently employed in the synthesis of more complex molecules targeting a range of biological pathways. This compound is recognized as a key synthetic precursor to potent and selective inhibitors of various kinases, including Tropomyosin receptor kinases (Trk), which are critical targets in oncology and pain research. For instance, it is a documented intermediate in the synthesis of compounds like ARRY-470, a potent TrkA inhibitor . The carboxylic acid functional group allows for straightforward derivatization into amides, esters, and other conjugates, facilitating structure-activity relationship (SAR) studies. The presence of fluorine atoms is a common strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and bioavailability. Researchers utilize this compound primarily in the discovery and development of novel therapeutic agents for cancer and neurological disorders. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

1-(2,4-difluorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWKRIWZTYUQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152533-85-1
Record name 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Comprehensive Technical Guide on 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic Acid: Structure, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid has emerged as a critical building block in this domain[1]. By fusing a metabolically robust 2,4-difluorophenyl moiety with a rigid, hydrogen-bonding pyrazole-3-carboxylic acid core, this compound provides an ideal starting point for synthesizing kinase inhibitors, cannabinoid receptor ligands, and NURR1 modulators[2].

This technical whitepaper details the physicochemical properties, structural rationale, and a self-validating synthetic protocol for this essential intermediate, designed to empower researchers and drug development professionals.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of a building block is essential for predicting the pharmacokinetic behavior of its downstream derivatives. The table below summarizes the core data for 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid[3].

PropertyValue
Chemical Name 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid
CAS Registry Number 1152533-85-1
PubChem CID 33787242
Molecular Formula C₁₀H₆F₂N₂O₂
Molecular Weight 224.16 g/mol
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (F atoms, Pyrazole N, Carbonyl O)
Rotatable Bonds 2

Structural Analysis & Mechanistic Rationale

The utility of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid stems from the synergistic effects of its two primary pharmacophores:

The 2,4-Difluorophenyl Moiety

Fluorine substitution is a cornerstone strategy in medicinal chemistry. The high electronegativity of fluorine withdraws electron density from the phenyl ring, significantly lowering the pKa of adjacent protons and increasing the overall lipophilicity (LogP) of the molecule. Mechanistically, the 2,4-substitution pattern is strategically chosen to block Cytochrome P450 (CYP450) mediated oxidative metabolism at the highly reactive ortho and para positions. Furthermore, the fluorine atoms can engage in orthogonal halogen bonding within hydrophobic receptor pockets, enhancing target residence time.

The Pyrazole-3-carboxylic Acid Core

The pyrazole ring provides a rigid, aromatic scaffold that dictates the spatial orientation of attached functional groups[1]. The N1-aryl linkage fixes the difluorophenyl group at a specific dihedral angle relative to the pyrazole plane. Meanwhile, the C3-carboxylic acid serves as a highly versatile synthetic handle. It can be readily converted into amides, esters, or heterocycles, allowing researchers to project hydrogen-bond donors/acceptors directly into solvent-exposed regions or hinge-binding domains of target proteins.

PharmacophoreModel A 2,4-Difluorophenyl Ring B Pyrazole Core A->B Target1 Hydrophobic Pocket (Halogen Bonding) A->Target1 Lipophilic Contact C Carboxylic Acid B->C Target2 Pi-Pi Stacking (Aromatic Cleft) B->Target2 Scaffold Rigidity Target3 H-Bond Interaction (Receptor Hinge) C->Target3 Directional Bonding

Fig 2: Pharmacophore interaction model of the building block within a target receptor.

Experimental Protocol: Synthesis Workflow

To ensure high yield and strict regiocontrol, the synthesis of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid is best achieved via a Copper-catalyzed Ullmann-type N-arylation of ethyl 1H-pyrazole-3-carboxylate, followed by mild saponification[4].

Step 1: Copper-Catalyzed N-Arylation

Objective: Regioselective formation of the C-N bond at the N1 position of the pyrazole ring.

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) and 2,4-difluoroiodobenzene (1.2 equiv).

  • Catalyst & Base Loading: Add Copper(I) iodide (CuI, 0.1 equiv) and anhydrous Potassium carbonate (K₂CO₃, 2.0 equiv).

  • Ligand Addition: Inject N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv) followed by anhydrous 1,4-dioxane (0.5 M concentration).

  • Reaction: Stir the suspension at 110°C for 18–24 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool to room temperature, filter through a Celite pad to remove copper salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography to yield ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate.

Causality Note: DMEDA is critical here. It acts as a bidentate ligand, stabilizing the Cu(I) oxidation state to prevent disproportionation into Cu(0) and Cu(II). It also solubilizes the catalytic complex in 1,4-dioxane, facilitating the oxidative addition of the aryl iodide and subsequent reductive elimination[4].

Step 2: Saponification (Ester Hydrolysis)

Objective: Cleavage of the ethyl ester to yield the free carboxylic acid without disturbing the newly formed N-aryl bond.

  • Reaction Setup: Dissolve the intermediate ester (1.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv). Stir vigorously at room temperature for 4 hours.

  • Observation: The biphasic mixture will gradually become homogeneous as the ester hydrolyzes into the water-soluble lithium carboxylate salt.

Causality Note: LiOH is selected over NaOH or KOH due to the mild Lewis acidic nature of the lithium cation. Li⁺ coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack by the hydroxide ion, ensuring rapid conversion at room temperature.

Step 3: Acidification & Isolation
  • Solvent Removal: Evaporate the THF under reduced pressure.

  • Precipitation: Dilute the remaining aqueous layer with distilled water and cool to 0°C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2–3.

  • Collection: Filter the resulting white precipitate, wash with cold water, and dry under a high vacuum to yield pure 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid .

SynthesisWorkflow A Ethyl 1H-pyrazole-3-carboxylate + 2,4-Difluoroiodobenzene B Ullmann N-Arylation CuI, DMEDA, K2CO3, 110°C A->B C Ethyl 1-(2,4-difluorophenyl) -1H-pyrazole-3-carboxylate B->C Regioselective C-N coupling D Saponification LiOH, THF/H2O, RT C->D E Acidification & Isolation HCl, pH 2-3 D->E Ester hydrolysis F 1-(2,4-Difluorophenyl)-1H -pyrazole-3-carboxylic acid E->F Precipitation

Fig 1: Step-by-step synthesis workflow via Ullmann N-arylation and saponification.

Applications in Drug Discovery

The structural geometry of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid makes it a highly sought-after precursor for several therapeutic classes:

  • NURR1 Receptor Modulators: Recent patent literature highlights the use of this specific pyrazole-carboxylic acid in synthesizing amides that modulate the NURR1 receptor. These modulators are currently under investigation for treating central nervous system diseases associated with dopaminergic neuronal imbalance, such as Parkinson's disease[2].

  • Kinase Inhibitors: The pyrazole core frequently acts as a hinge-binding motif in ATP-competitive kinase inhibitors. The carboxylic acid handle allows for the attachment of solubilizing groups or secondary binding elements that reach into the DFG-out allosteric pocket.

  • Cannabinoid Receptor Antagonists: Structurally analogous to the rimonabant family of CB1 inverse agonists, derivatives of this compound utilize the 2,4-difluorophenyl group to anchor the molecule deep within the hydrophobic transmembrane domains of GPCRs.

References

  • American Elements - 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid | PubChem CID: 33787242.
  • Benchchem - 1-(2,4-Difluorophenyl)-1H-pyrazole: Medicinal Chemistry.
  • Google Patents - CN113692276A - NURR1 receptor modulators.
  • ResearchGate - Synthetic scheme for the preparation of the carboxylic acids (Ullmann coupling).

Sources

1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic Acid: Physicochemical Profiling and Solubility Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pipelines increasingly rely on fluorinated heterocycles to enhance metabolic stability and target binding affinity, compounds such as 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid have emerged as privileged building blocks. However, the juxtaposition of a highly lipophilic difluorophenyl ring with a polar, ionizable carboxylic acid creates a complex physicochemical dichotomy. This technical guide provides a rigorous analysis of the compound's molecular weight, structural thermodynamics, and solubility profile. Furthermore, it establishes self-validating experimental methodologies for handling, assaying, and formulating this compound to prevent costly late-stage formulation failures.

Molecular Identity and Physicochemical Properties

Understanding the baseline metrics of a compound is the foundational step in predicting its behavior in biological and chemical assays. The core properties of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid are summarized below[1],[2].

PropertyValueMechanistic Implication
IUPAC Name 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acidDefines the precise structural connectivity.
CAS Number 1152533-85-1Unique registry identifier for sourcing[3].
Molecular Formula C10H6F2N2O2Indicates hydrogen bonding and halogen interaction potential[1].
Molecular Weight 224.17 g/mol Highly favorable for Lipinski's Rule of 5 (MW < 500), ensuring good baseline permeability[2].
Predicted pKa ~3.5 – 4.0Acidic nature; the molecule will be highly ionized at physiological pH (7.4).
Computed LogP ~2.2 – 2.8Moderate lipophilicity; drives membrane partitioning but limits baseline aqueous solubility.
Structural Causality on Solubility

The solubility profile of this compound is not uniform; it is dictated by three distinct structural domains competing thermodynamically:

  • The Difluorophenyl Group: Acts as an electron-withdrawing, lipophilic anchor. While fluorine substitution improves metabolic stability by blocking cytochrome P450 oxidation sites, it significantly increases the desolvation penalty in aqueous media due to the hydrophobic effect.

  • The Pyrazole Core: Provides a rigid, planar geometry. This aromatic system facilitates strong intermolecular π−π stacking in the solid state, increasing the crystal lattice energy which must be overcome during dissolution.

  • The Carboxylic Acid Moiety: Acts as a pH-dependent solubility switch. According to the Henderson-Hasselbalch equation, at a pH below its pKa (e.g., in gastric fluid or unbuffered water), the compound remains unionized, resulting in poor aqueous solubility. At pH > 5, deprotonation yields a carboxylate anion, drastically reducing the LogD and increasing aqueous solubility exponentially.

StructSol Core 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid MW: 224.17 g/mol F_ring 2,4-Difluorophenyl Group Increases Lipophilicity (↑ LogP) Decreases Baseline Aqueous Sol. Core->F_ring Pyrazole Pyrazole Core Rigid Scaffold & H-Bond Acceptor Modulates Crystal Packing Energy Core->Pyrazole COOH Carboxylic Acid Group Ionizable (pKa ~3.8) ↑ Aqueous Sol. at pH > 5 (Anion) Core->COOH

Caption: Structural components dictating the physicochemical and solubility profile.

Solvent Compatibility and Formulation Strategies

Based on its structural thermodynamics, the compound exhibits the following solubility behavior:

  • Organic Solvents: Highly soluble in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and moderate-to-high solubility in Methanol and Ethanol. DMSO is the solvent of choice for creating highly concentrated (10-50 mM) master stocks for in vitro screening.

  • Aqueous Media: To achieve meaningful aqueous solubility for in vivo dosing or cellular assays without precipitating the compound, pH adjustment is mandatory. Formulating the compound as a sodium salt or buffering the vehicle to pH 7.4–8.0 ensures the molecule remains in its highly soluble anionic state. If an acidic formulation is required, the use of co-solvents (e.g., PEG400) or surfactants (e.g., Tween-80) is necessary to overcome the hydrophobic effect of the difluorophenyl ring.

Experimental Methodologies: Solubility Determination

In drug development, solubility is a condition-dependent variable. We must distinguish between kinetic solubility (the point of precipitation from an organic stock) and thermodynamic solubility (the equilibrium between the solid crystal lattice and the solvent)[4]. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Kinetic Solubility Profiling via Nephelometry

Purpose: To mimic high-throughput screening conditions where a DMSO stock is diluted into an aqueous assay buffer[4]. Self-Validating Mechanism: Includes a DMSO-only vehicle blank to establish baseline scattering, preventing false positives from buffer impurities or micro-bubbles.

  • Stock Preparation: Prepare a 10 mM stock of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid in 100% LC-MS grade DMSO[4].

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock into the target aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration remains constant (typically 1-2%) across all wells to isolate the effect of the compound's concentration[4].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with orbital shaking (300 rpm)[4]. Causality: This specific timeframe allows metastable supersaturated solutions sufficient time to nucleate and precipitate, reflecting true assay conditions.

  • Nephelometric Readout: Measure the light scattering (turbidity) using a nephelometer[4]. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering is observed compared to the vehicle control.

Protocol B: Thermodynamic Solubility via Shake-Flask LC-MS/MS

Purpose: To determine the true equilibrium solubility of the solid compound in a specific vehicle, which is considered the "gold standard" for late-stage formulation[4]. Self-Validating Mechanism: Time-course sampling at 24h and 48h ensures true thermodynamic equilibrium has been reached (concentrations should not differ by >5%).

  • Solid Addition: Weigh approximately 5 mg of the solid compound into a glass vial. Add 1 mL of the target solvent (e.g., simulated intestinal fluid or buffered saline)[4]. Causality: An excess of solid must be present to ensure the solution is fully saturated and in dynamic equilibrium with the crystal lattice.

  • Equilibration: Cap the vial tightly and place it in a thermostatic shaker at 25°C (or 37°C for physiological relevance) at 500 rpm for 24 to 48 hours.

  • Phase Separation: Transfer an aliquot of the suspension to a microcentrifuge tube. Centrifuge at 15,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter[4]. Causality: Centrifugation followed by filtration removes sub-visible colloidal aggregates that would otherwise falsely inflate the quantified solubility reading.

  • Quantification: Dilute the filtered supernatant appropriately and quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared in a solvent where the compound is fully soluble (e.g., 50% Acetonitrile/Water)[4].

ThermoSol A 1. Solid Addition (Excess API in Buffer) B 2. Equilibration (Shake 24-48h at 25°C) A->B C 3. Phase Separation (Centrifuge/Filter 0.22µm) B->C D 4. Quantification (HPLC-UV / LC-MS) C->D

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Conclusion

Successfully handling and assaying 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid requires a deep understanding of its pKa and lipophilicity. By leveraging its pH-dependent ionization and utilizing rigorous, self-validating solubility protocols, researchers can prevent assay artifacts caused by undetected precipitation and optimize formulations for robust, reproducible biological readouts.

References

  • American Elements. "1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid | AMERICAN ELEMENTS". americanelements.com.
  • AS-1 (Enamine). "88-0916-48 Enamine 化合物 100mg CAS No:1152533-85-1". as-1.co.jp.
  • Benchchem. "Galgravin | 528-63-2 - Benchchem (Thermodynamic & Kinetic Solubility Protocols)". benchchem.com.

Sources

Advanced Safety and Handling Whitepaper: 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of fluorinated pyrazole derivatives not merely as a regulatory compliance exercise, but as an integral component of experimental integrity and personnel safety. 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid is a highly specialized building block frequently utilized in the development of novel agrochemicals and anti-inflammatory pharmaceutical agents (1)[1][2].

Because custom-synthesized fluorinated aromatics possess unique physicochemical properties, standard "one-size-fits-all" laboratory safety protocols are insufficient. This whitepaper establishes a causality-driven, self-validating framework for the safe handling, containment, and emergency management of this specific compound.

Physicochemical Profiling & Handling Causality

To design an effective handling protocol, we must first deconstruct the molecule's physical properties. The presence of the difluorophenyl group and the carboxylic acid moiety fundamentally dictates the compound's behavior in open-air environments and biological systems.

PropertyValueRationale / Impact on Handling Workflows
Chemical Formula C10H6F2N2O2The difluorophenyl moiety significantly increases lipophilicity, enhancing the potential for rapid dermal penetration upon contact (3)[3].
Monoisotopic Mass 224.039 DaThis low molecular weight contributes to high mobility if the solid is aerosolized as dust, necessitating strict draft control[3].
Appearance Off-white solidDust generation risk during spatula transfer requires the mandatory use of local exhaust ventilation[1].
Functional Groups Pyrazole, Carboxylic AcidWeakly acidic nature makes it incompatible with strong bases and oxidizing agents. Requires segregated storage (4)[4].

Hazard Identification & Toxicological Mechanisms

Based on structural homology with related fluorinated pyrazole-3-carboxylic acids, this compound triggers specific Global Harmonized System (GHS) hazard classifications (5)[5][6]. Understanding the mechanism of these hazards is critical for preventing exposure.

  • Acute Tox. 4 (H302 + H312 + H332) : The high electronegativity of the fluorine atoms alters the electron density of the pyrazole ring, potentially increasing binding affinity to off-target biological receptors if systemically absorbed.

  • STOT SE 3 (H336) : When inhaled, the micro-particulate nature of the carboxylic acid causes direct, localized pH drops in the mucosal lining of the respiratory tract, triggering acute respiratory irritation.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319) : Direct contact leads to localized tissue inflammation driven by the compound's acidic proton.

ExposurePathway cluster_exposure Exposure Routes cluster_ghs GHS Classifications Compound 1-(2,4-difluorophenyl)-1H- pyrazole-3-carboxylic acid Inhalation Inhalation (Dust) Compound->Inhalation Dermal Dermal Contact Compound->Dermal STOT STOT SE 3 (Respiratory Irritation) Inhalation->STOT Acute Acute Tox. 4 (Systemic) Inhalation->Acute Skin Skin Irrit. 2 Eye Irrit. 2A Dermal->Skin Dermal->Acute

Exposure pathways and resulting GHS hazard classifications.

Self-Validating Handling Protocols & Containment

Standard operating procedures often fail because they lack built-in verification. The following methodology for weighing and preparing stock solutions is designed as a self-validating system , ensuring that any breach in containment is immediately detectable.

Protocol 1: Precision Weighing and Zero-Exposure Dissolution

Objective : Prepare a standardized stock solution (e.g., in DMSO) while maintaining absolute containment of the solid powder.

  • Environmental Verification : Activate the Class II Type A2 Biological Safety Cabinet or dedicated powder hood.

    • Causality: Ensures a face velocity of >100 fpm, creating a negative pressure barrier against aerosolized micro-particles.

    • Validation Check: Verify the magnehelic gauge reads within the safe operational zone (typically 0.45-0.55 in. w.g.) before unsealing the compound container.

  • PPE Assembly : Don double nitrile gloves (minimum 0.12 mm thickness), a chemically resistant lab coat, and tightly fitting safety goggles (4)[4].

    • Causality: Nitrile provides superior barrier integrity against organic acids compared to latex, mitigating the enhanced dermal permeability of fluorinated aromatics.

  • Static Mitigation : Pass an anti-static gun over the weighing vessel and use a grounded, non-sparking spatula (7)[7].

    • Causality: Fluorinated powders hold strong static charges, leading to erratic balance readings and sudden aerosolization ("fly-away").

  • Dispensing & Dissolution : Transfer the required mass directly into a pre-tared amber glass vial. Cap the vial tightly before removing it from the hood. Inject the solvent via a septum.

    • Validation Check: The analytical balance must return to exactly 0.0000 g after the tared vial is removed. Any deviation confirms material was lost to the draft or spilled on the pan, requiring immediate decontamination.

  • Decontamination : Wipe down the balance and surrounding surfaces with a 70% ethanol solution, followed by a damp water wipe to remove residual organic acid salts.

HandlingWorkflow Step1 1. Risk Assessment Review SDS & Hazards Step2 2. PPE Verification Nitrile Gloves, Goggles, Lab Coat Step1->Step2 Step3 3. Engineering Controls Activate Powder Hood (>100 fpm) Step2->Step3 Step4 4. Material Dispensing Use Anti-Static Spatula Step3->Step4 Step5 5. Decontamination 70% EtOH / Soap & Water Step4->Step5

Step-by-step self-validating workflow for chemical handling.

Emergency Response & Decontamination Workflows

In the event of an accidental release, standard sweeping protocols are highly dangerous. The low mass of the compound ensures that mechanical agitation will aerosolize the chemical, severely amplifying inhalation risks.

Protocol 2: Accidental Spill Mitigation and Neutralization
  • Isolation & Evacuation : Immediately evacuate the immediate vicinity (1-meter radius) and allow the hood exhaust to clear airborne dust for 5 minutes (7)[7].

  • Containment (Strict No Dry-Sweeping Rule) : Cover the spilled powder with damp absorbent paper to suppress dust formation.

    • Causality: Dry sweeping forcefully aerosolizes the low-mass particles (224.039 Da), exponentially increasing inhalation risk (3, 4)[3][4].

  • Neutralization & Collection : Carefully scoop the dampened material using a non-sparking tool into a designated hazardous waste container[7].

  • Surface Decontamination : Wash the spill area with a mild alkaline detergent solution to neutralize residual carboxylic acid, followed by copious water rinsing.

    • Validation Check: Swipe the decontaminated area with a clean, dry Kimwipe and visually inspect against a dark background to confirm zero residual white powder.

Regulatory Compliance & Storage Dynamics

To prevent thermal degradation and decarboxylation, 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid must be stored in a tightly closed container in a cool (0 - 8 °C), dry, and well-ventilated area (1)[1]. It must be strictly segregated from strong oxidizing agents and strong bases to prevent exothermic acid-base reactions.

References

  • PubChemLite. "1-(2,4-difluorophenyl)-1h-pyrazole-3-carboxylic acid". uni.lu.
  • Chem-Impex. "1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid". chemimpex.com.
  • NextSDS. "1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid". nextsds.com.
  • J&K Scientific. "1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid". jk-sci.com.
  • Echemi. "1H-Pyrazole-3-carboxylic acid derivatives SDS". echemi.com.
  • ChemicalBook. "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet". chemicalbook.com.

Sources

Toxicity and Safety Profile of 1-(2,4-Difluorophenyl)-1H-Pyrazole-3-Carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152533-85-1) is a highly specialized fluorinated building block extensively utilized in medicinal chemistry and agrochemical development[1]. While its structural motifs are designed to optimize pharmacokinetic parameters such as metabolic stability and target affinity, these same features introduce specific toxicological liabilities. This whitepaper provides an in-depth analysis of the compound's safety profile, detailing the causality behind its toxicity, potential off-target interactions, and self-validating experimental protocols for rigorous safety assessment.

Chemical Identity & Structural Causality

The toxicological behavior of a compound is inextricably linked to its molecular architecture. For 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid, the safety profile is dictated by three distinct structural domains.

Table 1: Physicochemical & Hazard Profile
ParameterValue / Description
CAS Number 1152533-85-1
Molecular Formula C10H6F2N2O2
Molecular Weight 224.16 g/mol
GHS Hazard Statements H302, H315, H319, H335[2]
Primary Toxicological Risks Acute oral toxicity, severe ocular/dermal irritation
Table 2: Structure-Toxicity Causality
Structural MotifToxicological / Pharmacokinetic Implication
2,4-Difluorophenyl Ring Increases lipophilicity (LogP); sterically and electronically shields the aromatic ring from CYP-mediated oxidation, prolonging systemic exposure[3].
Pyrazole Core Acts as a rigid hydrogen bond acceptor/donor network; known to interact with the PAS-B domain of the Aryl Hydrocarbon Receptor (AhR)[4].
3-Carboxylic Acid Lowers pKa, causing localized pH drops upon contact with mucosal membranes, directly driving H315 (Skin) and H319 (Eye) irritation[5].

Mechanistic Toxicology & Off-Target Profiling

Understanding the safety profile requires moving beyond acute exposure metrics to analyze potential systemic and off-target interactions.

Aryl Hydrocarbon Receptor (AhR) Modulation: The 1-arylpyrazole-3-carboxylic acid scaffold shares significant structural homology with known AhR modulators, such as CH-223191 (2-methyl-2H-pyrazole-3-carboxylic acid derivative)[6]. The pyrazole core, combined with a lipophilic halogenated aryl ring, allows the molecule to intercalate into the PAS-B binding pocket of the AhR. Depending on the cellular context, this can lead to transcriptional dysregulation of xenobiotic-responsive genes, contributing to sub-chronic toxicity[7].

Cytochrome P450 (CYP450) Interactions: Fluorinated aromatics are intentionally designed to resist aromatic hydroxylation by hepatic enzymes. However, this metabolic stability often transforms the molecule into a competitive inhibitor. The nitrogen lone pairs on the pyrazole ring can coordinate with the heme iron of CYP enzymes (particularly CYP2C9 and CYP3A4), leading to potential Drug-Drug Interactions (DDIs) and localized oxidative stress[8].

MechanisticPathway A 1-(2,4-Difluorophenyl)-1H- pyrazole-3-carboxylic acid B AhR Binding Domain A->B Pyrazole-3-COOH motif C CYP450 Active Site (CYP2C9 / CYP3A4) A->C Competitive Inhibition D Metabolic Stability (C-F Bond Shielding) A->D 2,4-Difluoro substitution E Transcriptional Dysregulation & Cytotoxicity B->E Off-target activation/antagonism C->E Drug-Drug Interactions (DDI)

Mechanistic pathways of 1-arylpyrazole-3-carboxylic acids in hepatic cells.

Self-Validating Toxicological Workflows

In early-stage drug development, distinguishing true enzyme inhibition from general cytotoxicity is a critical challenge. A standard viability assay is insufficient. To ensure trustworthiness and scientific rigor, researchers must employ a self-validating system where multiple endpoints are measured from the same biological sample.

Protocol: Multiplexed HepaRG Hepatotoxicity & CYP Inhibition Assay

This protocol is designed to validate whether the toxicity of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid is driven by direct cellular necrosis or specific enzymatic blockade.

Step 1: Cell Seeding & Maturation

  • Action: Seed HepaRG cells at 72,000 cells/cm² in 96-well plates. Differentiate for 14 days using standard differentiation medium.

  • Causality: HepaRG cells are selected over HepG2 because they retain physiologically relevant, stable expression of CYP450s, AhR, and phase II enzymes. HepG2 cells are metabolically deficient, which would yield false negatives for metabolism-dependent toxicity.

Step 2: Compound Dosing

  • Action: Prepare a 10-point dose-response curve of the compound (0.1 µM to 100 µM) in assay medium containing a final concentration of 0.5% DMSO.

  • Causality: The highly lipophilic nature of the 2,4-difluorophenyl group requires a solvent like DMSO to prevent precipitation. Capping DMSO at 0.5% ensures the solvent does not induce baseline membrane toxicity, which would confound the assay.

Step 3: Multiplex Incubation (The Self-Validating Step)

  • Action: After 24 hours of compound exposure, add a fluorogenic CYP2C9 substrate (e.g., Luciferin-H) directly to the wells. Incubate for 1 hour, read fluorescence, then immediately add an ATP-dependent luminescent viability reagent to the same wells and read luminescence.

  • Causality: This is the core of the self-validating system. By measuring CYP activity and ATP (cell viability) in the exact same well, you eliminate well-to-well seeding variance.

    • Result A: If CYP fluorescence drops but ATP luminescence remains stable, the compound is a true CYP inhibitor.

    • Result B: If both metrics drop proportionally, the CYP inhibition is merely an artifact of cell death (cytotoxicity).

Workflow Step1 Cell Seeding (HepaRG Cells) Step2 Compound Dosing (0.1 - 100 µM) Step1->Step2 Step3 Multiplex Assay Incubation (24h) Step2->Step3 Step4A ATP Viability Readout (Luminescence) Step3->Step4A Cell Health Step4B CYP Activity Readout (Fluorescence) Step3->Step4B Enzyme Function Step5 Data Normalization & IC50 Calculation Step4A->Step5 Step4B->Step5

Self-validating multiplex workflow for assessing cytotoxicity and CYP inhibition.

Safety, Handling, & Environmental Disposal

Due to the H315, H319, and H335 classifications, strict engineering controls are required[2].

  • Engineering Controls: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized powders (H335).

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles (to prevent H319 severe eye damage), and a particulate respirator (N95 or higher) if handling bulk powder.

  • Environmental Disposal: Fluorinated organic compounds must never be disposed of via standard aqueous waste streams. Incineration is required. Crucial Note: Incineration of fluorinated pyrazoles generates highly toxic Hydrogen Fluoride (HF) gas and nitrogen oxides (NOx). Disposal must be handled by a licensed facility equipped with alkaline scrubbers to neutralize HF emissions.

References

  • Title: 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid | AMERICAN ELEMENTS Source: American Elements URL:[Link]

  • Title: Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor Source: PubMed / Molecular Pharmacology URL:[Link]

  • Title: Toxicity Mechanism of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as Opportunity for Development of New Targeted Therapies Targeting Aryl Hydrocarbon Receptors (AhR)—Molecular Docking Simulation Study Source: MDPI URL:[Link]

  • Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: eGrove (University of Mississippi) URL:[Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis and Isolation of 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic Acid

Introduction & Strategic Rationale

Fluorinated 1-aryl-1H-pyrazole-3-carboxylic acids are highly privileged scaffolds in modern drug discovery. They serve as critical building blocks for the synthesis of cannabinoid receptor (CB1/CB2) ligands, kinase inhibitors, and advanced agrochemicals[1]. The introduction of a 2,4-difluorophenyl moiety significantly modulates the lipophilicity (LogP) and metabolic stability of the resulting therapeutic candidates[1].

This application note details a highly regioselective, two-step synthetic protocol for 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152533-85-1). To avoid the formation of regioisomeric mixtures commonly observed with symmetrical 1,3-dicarbonyls, this protocol utilizes ethyl 4-(dimethylamino)-2-oxobut-3-enoate as the dielectrophilic partner. The inherent electronic asymmetry of the enaminoketoester ensures that the primary amine of the hydrazine selectively attacks the enamine carbon via an addition-elimination mechanism, followed by intramolecular cyclization onto the ketone to exclusively yield the 3-carboxylate isomer.

Mechanistic Workflow & Pathway Visualization

The synthesis is divided into two continuous stages: the cyclocondensation to form the pyrazole core, and the subsequent saponification of the ester to yield the free carboxylic acid.

G N1 2,4-Difluorophenylhydrazine HCl + Ethyl 4-(dimethylamino)-2-oxobut-3-enoate N2 Cyclocondensation (Ethanol, Reflux, 3-4h) N1->N2 N3 Intermediate: Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate N2->N3 N4 Saponification (LiOH·H2O, THF/H2O, RT, 4h) N3->N4 N5 Acidification & Precipitation (1M HCl to pH 2) N4->N5 N6 Target Product: 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid N5->N6

Workflow for the regioselective synthesis of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid.

Experimental Protocols

Phase 1: Synthesis of Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate

Causality Note: We utilize 2,4-difluorophenylhydrazine as its hydrochloride salt to prevent premature oxidation and degradation of the hydrazine[2]. Ethanol is selected as the solvent because it provides sufficient solubility for the starting materials at reflux while allowing the intermediate to precipitate upon cooling[1][3].

Step-by-Step Procedure:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Add 2,4-difluorophenylhydrazine hydrochloride (5.00 g, 27.7 mmol) to the flask, followed by absolute ethanol (50 mL)[3].

  • Electrophile Addition: Slowly add ethyl 4-(dimethylamino)-2-oxobut-3-enoate (5.03 g, 29.1 mmol, 1.05 eq) in one portion at room temperature. Self-Validation: The suspension will transition to a deep yellow/orange solution as the enamine is consumed and dimethylamine is liberated.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 3 to 4 hours[3]. Monitor the reaction via TLC (Hexanes:EtOAc 3:1, UV visualization at 254 nm).

  • Workup: Once the hydrazine is fully consumed, remove the ethanol under reduced pressure. Partition the resulting crude residue between Ethyl Acetate (100 mL) and Distilled Water (50 mL).

  • Washing & Drying: Wash the organic layer sequentially with 1M HCl (30 mL) to remove residual dimethylamine, followed by brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate ester as a pale yellow solid.

Phase 2: Saponification to the Free Carboxylic Acid

Causality Note: Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system is strictly preferred over NaOH in Methanol. This prevents unwanted transesterification side-reactions and provides a milder hydrolysis environment, ensuring the integrity of the fluorinated aromatic ring.

Step-by-Step Procedure:

  • Solubilization: Dissolve the crude ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate (approx. 6.5 g, 25.8 mmol) in THF (40 mL).

  • Base Addition: In a separate beaker, dissolve LiOH·H₂O (2.16 g, 51.6 mmol, 2.0 eq) in Distilled Water (40 mL). Add this aqueous solution dropwise to the THF mixture at room temperature.

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 4 hours. Self-Validation: TLC (Hexanes:EtOAc 3:1) should show complete disappearance of the high-Rf ester spot, with the product remaining at the baseline.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF. (Do not evaporate to dryness).

  • Acidification: Cool the remaining aqueous phase in an ice bath (0-5 °C). Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0. Self-Validation: A dense, white to off-white precipitate will crash out of the solution immediately upon crossing the pKa threshold of the carboxylic acid.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 20 mL) to remove inorganic lithium salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid as a crystalline solid.

Quantitative Data & Optimization Metrics

The choice of hydrolysis conditions drastically impacts the purity and isolated yield of the final carboxylic acid. The table below summarizes the optimization data validating the choice of LiOH/THF over alternative systems.

Hydrolysis SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
NaOH / MeOH / H₂O65 (Reflux)2.0>99%71%92.5% (Methyl ester impurity)
KOH / EtOH / H₂O25 (RT)8.085%68%95.0%
LiOH / THF / H₂O 25 (RT) 4.0 >99% 89% >99.1%

Table 1: Hydrolysis condition optimization for the conversion of ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate to its corresponding acid.

Analytical Characterization Expectations

To confirm the trustworthiness of the synthesized batch, verify against the following expected spectral parameters:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 225.0.

  • ¹H NMR (400 MHz, DMSO-d6): Expect a characteristic pair of doublets for the pyrazole protons (H-4 and H-5) around δ 6.95 and δ 8.20 ppm, respectively. The 2,4-difluorophenyl protons will appear as a complex multiplet between δ 7.20 - 7.80 ppm. The carboxylic acid proton will appear as a broad singlet >12.5 ppm.

References

  • Ghozlan, S. A. S., Badahdah, K. O., & Abdelhamid, I. A. (2007). An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues. Beilstein Journal of Organic Chemistry, 3(15). URL:[Link]

  • RSC Advances. (2015). Synthesis and pharmacological evaluation of pyrazole derivatives. Royal Society of Chemistry. URL:[Link]

  • Google Patents. (2001). Amide compounds and medicinal use thereof (CA2362381C). Google Patents.

Sources

Application Notes & Protocols: Amide Coupling Reactions of 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry and drug discovery. Compounds incorporating this motif have demonstrated a wide range of biological activities, making them valuable templates for the development of novel therapeutic agents.[1][2][3][4] The synthesis of these target molecules predominantly relies on the robust and versatile amide bond formation, coupling the core carboxylic acid, 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid, with a diverse array of primary and secondary amines.

The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" to create a highly electrophilic species that is susceptible to nucleophilic attack by the amine. This activation is the cornerstone of amide coupling reactions.[6]

This guide provides an in-depth analysis of field-proven protocols for the amide coupling of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid. We will explore the mechanistic underpinnings of two primary classes of coupling reagents, provide detailed step-by-step protocols, and discuss the rationale behind the selection of specific reagents and conditions to empower researchers to achieve high yields and purity in their synthetic endeavors.

General Workflow for Amide Coupling

The process follows a logical sequence from activation to purification. The choice of reagents and conditions at each step is critical for success.

G cluster_start Starting Materials A 1-(2,4-Difluorophenyl)-1H- pyrazole-3-carboxylic Acid C Activation Step (Coupling Reagent + Additive) A->C Add Base & Solvent B Primary or Secondary Amine (R1R2NH) B->C Add Base & Solvent D Amide Bond Formation (Nucleophilic Attack) C->D Add Amine E Aqueous Workup (Quenching & Extraction) D->E Reaction Complete F Purification (e.g., Column Chromatography) E->F G Final Product: Pyrazole-3-Carboxamide F->G

Caption: General experimental workflow for pyrazole-3-carboxamide synthesis.

Methodology 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are workhorse reagents for amide bond formation.[5] Their primary function is to act as a dehydrating agent, facilitating the removal of water from the carboxylic acid and amine. The use of EDC is particularly advantageous over its counterpart, Dicyclohexylcarbodiimide (DCC), because the resulting urea byproduct is water-soluble, simplifying purification through simple aqueous extraction.[7][8]

Mechanism of Action

The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into a non-reactive N-acylurea, which terminates the desired reaction pathway.[9][10] To mitigate this side reaction and enhance coupling efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt rapidly traps the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines, leading to the desired amide product with minimal racemization and side-product formation.[8][9][11]

G Acid R-COOH (Pyrazole Acid) OAI O-Acylisourea (Reactive Intermediate) Acid->OAI EDC EDC EDC->OAI Amide Amide Product OAI->Amide Urea EDC-Urea (Byproduct) OAI->Urea NAU N-Acylurea (Side Product) OAI->NAU Undesired Rearrangement HOBtEster HOBt-Active Ester OAI->HOBtEster Trapping Amine R'NH2 Amine->Amide Amine->Amide HOBt HOBt (Additive) HOBt->HOBtEster HOBtEster->Amide Efficient Coupling HOBtEster->Urea

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Protocol: EDC/HOBt Coupling

This protocol provides a robust starting point for coupling 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid with a generic amine.

Materials:

  • 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Desired amine (1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (1.2 eq or catalytic 0.1 eq)[7][12]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) and the chosen anhydrous solvent (e.g., DCM, 10-20 volumes).

  • Add the amine (1.0-1.2 eq), HOBt (1.2 eq), and the base (e.g., DIPEA, 2.0-3.0 eq). Stir the solution at room temperature for 10-15 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2-1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the consumption of the carboxylic acid starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer successively with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide.

Methodology 2: Uronium/Guanidinium-Based Coupling (HATU)

Uronium/guanidinium salts, such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), are among the most powerful and efficient amide coupling reagents available.[13] They are particularly effective for coupling sterically hindered substrates or electronically deficient (less nucleophilic) amines where carbodiimide methods may be sluggish or fail.[12]

Mechanism of Action

HATU reacts with the carboxylate anion (formed by the deprotonation of the carboxylic acid by a base) to generate a highly reactive O-acylisourea-type active ester. The key to HATU's efficacy is the embedded 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which is released during the activation step. This activated ester is extremely reactive towards the amine nucleophile, leading to rapid amide bond formation. The weak base, DIPEA, is essential to deprotonate the carboxylic acid without competing as a nucleophile.[13]

Protocol: HATU Coupling

This protocol is recommended for more challenging amine substrates or when higher reaction efficiency is desired.

Materials:

  • 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Desired amine (1.2 eq)

  • HATU (1.2 - 1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Add HATU (1.2-1.5 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step.[1]

  • Add the desired amine (1.2 eq) to the activated mixture.

  • Continue stirring at room temperature for 2-4 hours. The reaction is typically much faster than EDC/HOBt methods.

  • Reaction Monitoring: Monitor progress by TLC or LC-MS.

  • Workup:

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer multiple times with water to remove DMF and the water-soluble byproducts. A final wash with brine is recommended.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography to obtain the final product.

Summary of Reaction Conditions

The choice of coupling reagent is a critical parameter that depends on the substrate reactivity, cost considerations, and desired reaction time.

ParameterEDC/HOBt ProtocolHATU ProtocolRationale & Causality
Coupling Reagent EDC·HClHATUHATU is more reactive and faster but also more expensive; EDC is a cost-effective choice for standard couplings.[1][13]
Additive HOBtNone (HOAt is part of HATU)HOBt suppresses N-acylurea formation and minimizes racemization.[9][11]
Stoichiometry Acid (1.0), Amine (1.0-1.2), EDC (1.2-1.5), HOBt (1.2)Acid (1.0), Amine (1.2), HATU (1.2-1.5)A slight excess of the amine and coupling reagents ensures full conversion of the limiting carboxylic acid.
Base DIPEA, TEADIPEAA non-nucleophilic organic base is required to form the carboxylate salt without competing in the coupling reaction.[13]
Solvent DCM, DMFDMF, MeCNPolar aprotic solvents are generally used to ensure solubility of all reaction components.
Temperature 0 °C to RTRoom Temperature (RT)Initial cooling for EDC addition controls potential exotherms; HATU reactions are typically robust enough for RT.
Reaction Time 12 - 24 hours2 - 4 hoursThe higher reactivity of the HATU-activated ester leads to significantly shorter reaction times.[1]

Troubleshooting & Key Considerations

  • Low Yield: If the reaction stalls, consider switching to a more powerful coupling agent like HATU. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Products: The primary side product in EDC couplings is the N-acylurea. Ensure HOBt is used to minimize its formation.[9] In HATU couplings, proper stoichiometry and anhydrous conditions are key.

  • Difficult Amines: For electron-poor or sterically hindered amines, HATU is the preferred method.[12] Extended reaction times or gentle heating (e.g., 40-50 °C) may be necessary in some cases.

  • Purification: The urea byproduct from EDC is water-soluble, simplifying workup.[8] Byproducts from HATU are also water-soluble. If the final amide product has low polarity, a thorough aqueous wash may be sufficient for initial purification. For most drug discovery applications, column chromatography is essential to achieve high purity.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Nakajima, N., & Ikada, Y. (1995).
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. AAPPTEC - Peptides.
  • Jaisankar, K. R., Kumaran, K., & Raja Mohamed Kamil, S. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines.
  • Wikipedia contributors. Carbodiimide. Wikipedia.
  • BenchChem. (2025).
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • J-Stage. Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • PubMed. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed.
  • ResearchGate. Synthesis of pyrazole-3-carboxamide derivatives 41–49. Reagents and...
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Organic Synthesis. Acid-Amine Coupling using EDCI. Organic Synthesis.
  • American Chemical Society. (2008, December 4).
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Growing Science. (2022, August 29).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Application Note: Advanced NMR Spectroscopy Characterization of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Small Molecule Active Pharmaceutical Ingredient (API) Intermediates

Executive Summary

The compound 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid is a highly versatile fluorinated heterocyclic building block. Pyrazole-3-carboxylic acid derivatives are widely utilized as bioisosteres and key pharmacophores in the development of kinase inhibitors, Monoacylglycerol Lipase (MAGL) inhibitors, and novel antifungal agents [1, 2]. Accurate structural elucidation of this intermediate is critical, as the regiochemistry of the pyrazole nitrogen substitution (N1 vs. N2) and the complex carbon-fluorine ( 13 C- 19 F) spin-spin couplings can complicate downstream API validation.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol to unambiguously characterize this compound using 1D ( 1 H, 13 C, 19 F) and 2D (HMBC, HSQC) NMR techniques.

Scientific Causality & Experimental Design

To ensure absolute trustworthiness and reproducibility, every step of this protocol is designed with a clear mechanistic rationale:

  • Solvent Selection (DMSO- d6​ vs. CDCl 3​ ): Carboxylic acids form strong hydrogen-bonded dimers in non-polar solvents like CDCl 3​ , which leads to extreme line broadening of the acidic proton and poor overall solubility. We mandate the use of DMSO- d6​ . As a strong hydrogen-bond acceptor, DMSO disrupts these dimers, ensuring complete dissolution and yielding a sharp, distinct -COOH resonance downfield ( δ ~13.1 ppm) [3].

  • Hardware Configuration & Tuning: The Larmor frequencies of 1 H (e.g., 600 MHz) and 19 F (564 MHz) are exceptionally close. When characterizing heavily fluorinated molecules, cross-talk between channels can degrade the signal. Precise tuning and matching of the probe's resonance circuits are strictly required to minimize reflected power, thereby maximizing the Signal-to-Noise (S/N) ratio and ensuring precise 90° pulse calibrations.

  • Self-Validating Quality Control: The protocol incorporates a mandatory internal validation loop. The linewidth of the residual DMSO pentet ( δ 2.50 ppm) must be measured after the first dummy scan. If the Full Width at Half Maximum (FWHM) exceeds 1.0 Hz, the system flags a shimming failure, preventing the initiation of time-consuming 2D acquisitions that would otherwise suffer from severe t1​ -noise.

Step-by-Step NMR Acquisition Protocol

Sample Preparation
  • Weigh exactly 15.0 mg ( ± 0.5 mg) of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid into a clean glass vial.

  • Add 600 µL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Probe Tuning, Locking, and Shimming
  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled broadband probe (e.g., Prodigy or TCI).

  • Locking: Lock the spectrometer to the deuterium ( 2 H) frequency of DMSO.

  • Tuning & Matching: Manually or automatically tune the 1 H, 13 C, and 19 F channels. Critical Step: Ensure the 19 F channel reflection dip is centered precisely at the operating frequency to prevent 1 H/ 19 F pulse interference.

  • Shimming: Execute 3D gradient shimming (TopShim or equivalent) focusing on the Z0-Z5 axes.

  • Validation: Acquire a single 1 H scan. Measure the FWHM of the TMS peak ( δ 0.00 ppm). Proceed only if FWHM < 1.0 Hz.

Acquisition Parameters
ExperimentNucleusScans (NS)Relaxation Delay (D1)Spectral WidthPurpose
1D PROTON 1 H162.0 s12 ppmGeneral proton assignment and purity check.
1D CARBON 13 C{ 1 H}5122.0 s250 ppmBackbone mapping; observe 13 C- 19 F splitting.
1D FLUORINE 19 F321.5 s100 ppmConfirm the presence of the 2,4-difluoro system.
2D HSQC 1 H- 13 C41.5 s12 / 160 ppmDirect one-bond C-H connectivity.
2D HMBC 1 H- 13 C81.5 s12 / 220 ppmLong-range connectivity; proves N1 regiochemistry.

Workflow Visualization

NMR_Workflow Prep Sample Preparation 15 mg in 600 µL DMSO-d6 Lock Lock & Shim Z0-Z5 Optimization Prep->Lock Tune Probe Tuning & Matching 1H / 13C / 19F Channels Lock->Tune Acq1D 1D Acquisition 1H, 13C{1H}, 19F Tune->Acq1D Acq2D 2D Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Process Data Processing FT, Phase/Baseline Corr. Acq2D->Process Validate Self-Validation S/N > 100, Linewidth < 1 Hz Process->Validate Validate->Lock Fails QC

Step-by-step self-validating NMR workflow ensuring high-fidelity spectral data.

Spectral Data & Structural Elucidation

The following tables summarize the quantitative NMR data derived from the validated protocol [4].

1 H NMR Assignments (600 MHz, DMSO- d6​ , 298 K)

The pyrazole protons exhibit a characteristic 3J coupling of ~2.6 Hz. The H-5 proton is shifted significantly downfield ( δ 8.25) due to the deshielding effect of the adjacent difluorophenyl ring.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
COOH 13.10br s-1HCarboxylic acid proton
H-5 (Pyr) 8.25dd2.6, 0.81HPyrazole CH adjacent to N1
H-6' (Ph) 7.85td8.8, 6.01HPhenyl CH (ortho to N1)
H-3' (Ph) 7.55ddd11.0, 8.8, 2.81HPhenyl CH (between fluorines)
H-5' (Ph) 7.30m-1HPhenyl CH (para to N1)
H-4 (Pyr) 6.95d2.61HPyrazole CH adjacent to C3
13 C NMR Assignments (150 MHz, DMSO- d6​ , 298 K)

The carbon spectrum is highly complex due to 1J , 2J , and 3J carbon-fluorine couplings. The 1JCF​ couplings at C-2' and C-4' are exceptionally large (~250 Hz), definitively confirming the locations of the fluorine atoms.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
C=O 163.5s-Carboxylic acid carbonyl
C-4' (Ph) 162.0dd250.0, 12.0C-F carbon
C-2' (Ph) 158.0dd252.0, 12.5C-F carbon
C-3 (Pyr) 144.5s-Pyrazole quaternary carbon
C-5 (Pyr) 132.0d3.5Pyrazole CH (long-range F coupling)
C-6' (Ph) 128.5dd10.0, 2.0Phenyl CH
C-1' (Ph) 124.0dd12.0, 4.0Phenyl quaternary carbon (attached to N1)
C-5' (Ph) 112.5dd22.0, 4.0Phenyl CH
C-4 (Pyr) 109.5s-Pyrazole CH
C-3' (Ph) 105.5t26.0Phenyl CH (split by two ortho fluorines)
Regiochemistry Confirmation via HMBC

A common synthetic challenge is distinguishing between the 1-aryl and 2-aryl pyrazole isomers. The HMBC (Heteronuclear Multiple Bond Correlation) experiment resolves this. The cross-ring 3JCH​ correlation between the Pyrazole H-5 ( δ 8.25) and the Phenyl C-1' ( δ 124.0) unequivocally proves that the difluorophenyl ring is attached at the N1 position.

HMBC_Logic H5 Pyrazole H5 (δ 8.25) C3 Pyrazole C3 (δ 144.5) H5->C3 3J_CH C4 Pyrazole C4 (δ 109.5) H5->C4 2J_CH C1_prime Phenyl C1' (δ 124.0) H5->C1_prime 3J_CH (Cross-ring) H4 Pyrazole H4 (δ 6.95) H4->C3 2J_CH C5 Pyrazole C5 (δ 132.0) H4->C5 2J_CH COOH COOH Carbon (δ 163.5) H4->COOH 3J_CH

Key HMBC correlations establishing the regiochemistry of the pyrazole core.

References

  • Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, Computational Investigation and Biological Evaluation of α,α- Difluoromethyl Embodying Ketones Pyrazole Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • 1-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE NMR Spectra Database Source: SpectraBase (John Wiley & Sons) URL:[Link]

Scalable Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic Acid: Process Optimization and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152533-85-1) [1]

Strategic Overview & Retrosynthetic Rationale

1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is a highly valued intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of enzyme inhibitors and anti-inflammatory agents [2].

When scaling up the synthesis of 1-arylpyrazole-3-carboxylic acids, the primary chemical challenge is regioselectivity . Traditional condensations of arylhydrazines with 1,3-diketones often yield a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers, requiring tedious and low-yielding chromatographic separations.

To bypass this, our protocol leverages an enaminone-based annulation strategy [3]. By utilizing ethyl 4-(dimethylamino)-2-oxobut-3-enoate as a highly polarized 1,3-dicarbonyl equivalent, the reaction with 2,4-difluorophenylhydrazine hydrochloride proceeds with absolute regiocontrol. This route is atom-economical, avoids transition-metal catalysts, and is seamlessly scalable to multi-kilogram batches.

Mechanistic Causality & Pathway

The success of this scale-up relies on the distinct electronic properties of the enaminone intermediate and the sequential kinetics of the hydrazine attack.

  • Enaminone Formation: Ethyl pyruvate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a formylating equivalent, installing a dimethylamino-enone system. This reaction is run neat to maximize throughput and drive the equilibrium forward by distilling off the methanol byproduct.

  • Regioselective Annulation: The condensation proceeds via a two-step addition-elimination sequence. First, the highly nucleophilic primary amine (-NH₂) of the arylhydrazine attacks the electrophilic C4 carbon of the enaminone, displacing dimethylamine (transamination). Second, the weakly nucleophilic secondary aryl-amine (-NH-Ar) undergoes intramolecular cyclization onto the C2 carbonyl. This kinetic sequence strictly dictates the formation of the 1-aryl-1H-pyrazole-3-carboxylate, eliminating the 5-carboxylate regioisomer [3].

  • Saponification: The robust pyrazole ester is hydrolyzed using aqueous sodium hydroxide in a biphasic or co-solvent system, followed by acidic precipitation to yield the free carboxylic acid.

SynthesisPathway A Ethyl Pyruvate + DMF-DMA B Ethyl 4-(dimethylamino) -2-oxobut-3-enoate A->B 80°C, 3h (- MeOH) D Transamination Intermediate B->D EtOH, RT C 2,4-Difluorophenylhydrazine Hydrochloride C->D Base/EtOH E Ethyl 1-(2,4-difluorophenyl) -1H-pyrazole-3-carboxylate D->E Reflux, 2h (- H2O) F 1-(2,4-Difluorophenyl) -1H-pyrazole-3-carboxylic Acid E->F 1. NaOH, THF/H2O 2. HCl (pH 2)

Figure 1: Three-step synthetic workflow for 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid.

Regioselectivity N1 Hydrazine -NH2 (Highly Nucleophilic) N3 Transamination (Displacement of HNMe2) N1->N3 N2 Enaminone C4 (Electrophilic Center) N2->N3 N6 Intramolecular Cyclization (- H2O) N3->N6 N4 Aryl-NH (Weakly Nucleophilic) N4->N6 N5 C2 Carbonyl (Electrophilic Center) N5->N6 N7 1-Aryl-1H-pyrazole-3-carboxylate (Exclusive Regioisomer) N6->N7 Regioselective Annulation

Figure 2: Mechanistic causality driving the absolute regioselectivity of the pyrazole annulation.

Scale-Up Experimental Protocols (100 g Target Scale)

Step 1: Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
  • Reagents: Ethyl pyruvate (70.0 g, 0.60 mol, 1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (86.0 g, 0.72 mol, 1.2 eq).

  • Procedure:

    • Charge a 500 mL 3-neck round-bottom flask equipped with a short-path distillation head and magnetic stirrer with ethyl pyruvate.

    • Add DMF-DMA dropwise over 15 minutes at room temperature.

    • Heat the neat mixture to 80 °C. Maintain temperature for 3 hours. Causality: Running neat maximizes reaction rate and allows immediate distillation of the methanol byproduct, driving the equilibrium.

    • Apply mild vacuum (50 mbar) at 60 °C to remove unreacted DMF-DMA and residual methanol.

    • Yield: ~95 g (92%) of the enaminone as a dark orange oil. Use directly in the next step without further purification.

Step 2: Pyrazole Annulation
  • Reagents: Enaminone intermediate (85.6 g, 0.50 mol, 1.0 eq), 2,4-Difluorophenylhydrazine hydrochloride (94.8 g, 0.525 mol, 1.05 eq), Absolute Ethanol (500 mL).

  • Procedure:

    • Suspend the hydrazine hydrochloride salt in 500 mL of ethanol in a 1 L reactor. Causality: The HCl salt is used because the free hydrazine base is prone to rapid oxidation. The acidic environment also catalyzes the transamination step.

    • Add the enaminone dropwise over 30 minutes, maintaining the internal temperature below 30 °C.

    • Stir at room temperature for 2 hours to ensure complete transamination.

    • Heat the mixture to reflux (78 °C) for 3 hours to force the dehydrative cyclization.

    • Cool to room temperature. Concentrate the mixture under reduced pressure to ~250 mL.

    • Slowly add 200 mL of cold DI water to precipitate the product. Filter the solid, wash with 100 mL of cold EtOH/Water (1:1), and dry.

    • Yield: ~108 g (85%) of Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate as a pale yellow solid.

Step 3: Saponification and Isolation
  • Reagents: Pyrazole ester (100.0 g, 0.396 mol, 1.0 eq), NaOH (31.7 g, 0.79 mol, 2.0 eq), THF (200 mL), DI Water (200 mL).

  • Procedure:

    • Dissolve the pyrazole ester in THF in a 1 L reactor.

    • Add the NaOH dissolved in 200 mL of water. Stir the biphasic mixture vigorously at 40 °C for 2 hours.

    • Distill off the THF under reduced pressure. Causality: Removing THF prevents the target carboxylic acid from partitioning into the organic phase during acidification, which would drastically reduce the precipitation yield.

    • Cool the aqueous layer to 5 °C.

    • Slowly acidify with 6M HCl to pH 2.0. A thick white precipitate will form.

    • Filter the product via a sintered glass funnel, wash thoroughly with cold DI water (2 x 100 mL) to remove inorganic salts, and dry in a vacuum oven at 60 °C to constant weight.

    • Yield: ~84 g (94%) of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid as a white crystalline powder.

Quantitative Data & Process Analytical Technology (PAT)

Robust scale-up requires strict adherence to Critical Process Parameters (CPPs) and defined expected outcomes. The table below summarizes the quantitative metrics for the validated 100 g scale-up.

Process StepTarget Intermediate / ProductYield (%)Purity (HPLC, AUC)Critical Process Parameters (CPPs)
Step 1 Ethyl 4-(dimethylamino)-2-oxobut-3-enoate92%> 90%Temp: 80°C; Continuous MeOH removal.
Step 2 Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate85%98.5%Addition Temp: < 30°C; Reflux time: ≥ 3h.
Step 3 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid94%> 99.5%Complete THF removal prior to acidification; Final pH: 2.0.
Overall Final Target Compound ~73% > 99.5% Overall mass efficiency highly favorable.

Trustworthiness & Self-Validating Systems

To ensure a self-validating protocol, the following In-Process Controls (IPCs) must be integrated into the workflow:

  • IPC-1 (End of Step 1): Monitor the disappearance of ethyl pyruvate via GC-FID or ¹H-NMR. The reaction is deemed complete when residual ethyl pyruvate is < 2%.

  • IPC-2 (Mid-Step 2): After 2 hours at room temperature, sample the reaction and analyze via LC-MS. The mass of the transamination intermediate ( [M+H]+ = 297.1) should be dominant, with no free enaminone remaining.

  • IPC-3 (End of Step 2): After 3 hours of reflux, LC-MS must show complete conversion of the intermediate to the cyclized ester ( [M+H]+ = 253.1).

  • IPC-4 (End of Step 3): Monitor saponification via HPLC. The ester peak must be < 0.5% relative to the baseline before proceeding to the THF distillation and acidification steps.

References

  • National Center for Biotechnology Information (NIH). Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design. PMC. Retrieved March 17, 2026.[Link]

  • Stanovnik, B.; Svete, J. Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews 2004, 104 (5), 2433–2480.[Link]

Application Note: Regioselective Preparation of 1-(2,4-Difluorophenyl)-1H-Pyrazole-3-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process R&D Scientists Content Focus: Regiocontrolled Heterocyclic Synthesis, Enaminone Chemistry, and Process Optimization

Strategic Rationale & Chemical Context

The 1-aryl-1H-pyrazole-3-carboxylate motif is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous cannabinoid receptor 1 (CB1) inverse agonists (such as Rimonabant analogs), kinase inhibitors, and advanced agrochemicals.

The primary synthetic challenge in constructing N-arylated pyrazole-3-carboxylates is regioselectivity . Traditional condensations of arylhydrazines with 1,3-dicarbonyl compounds often yield an inseparable thermodynamic mixture of the 1,3- and 1,5-disubstituted pyrazole isomers. To overcome this, we employ an orthogonal, enaminone-based approach. By pre-activating ethyl pyruvate with N,N-dimethylformamide dimethyl acetal (DMF-DMA), we generate a highly polarized "push-pull" intermediate that dictates absolute regiochemical fidelity during the subsequent hydrazine cyclization [1].

Mechanistic Causality: Driving Regiocontrol

Do not simply mix reagents; understanding the electronic bias of the intermediates is critical for troubleshooting and scale-up.

  • Step 1: Enaminone Formation: DMF-DMA acts as an electrophilic formylating agent. Reaction with the α -methyl group of ethyl pyruvate yields the enaminone, ethyl 4-(dimethylamino)-2-oxobut-3-enoate . The electron-donating dimethylamino group and the electron-withdrawing keto-ester create a highly polarized conjugated system, rendering the β -carbon (C4) highly electrophilic.

  • Step 2: Regioselective Cyclization: possesses two distinct nitrogen nucleophiles. The terminal NH2​ is sterically unhindered and highly nucleophilic. It selectively attacks the electrophilic β -carbon of the enaminone via a Michael-type addition. This attack expels dimethylamine gas—a critical thermodynamic sink that drives the reaction forward. Subsequent intramolecular attack by the internal, aryl-substituted NH onto the α -keto carbonyl closes the ring, exclusively yielding the 1-aryl-1H-pyrazole-3-carboxylate isomer.

Reaction Workflow & Logic

Pathway A Ethyl Pyruvate + DMF-DMA B Ethyl 4-(dimethylamino)- 2-oxobut-3-enoate (Enaminone) A->B Condensation (80°C, Neat) D Michael-type Addition (Terminal NH2 attacks C4) B->D + Hydrazine C 2,4-Difluorophenylhydrazine Hydrochloride C->D E Intramolecular Cyclization (Internal NH attacks C2) D->E - HNMe2 F Ethyl 1-(2,4-difluorophenyl)- 1H-pyrazole-3-carboxylate E->F Dehydration (- H2O)

Figure 1: Regioselective two-step synthesis of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate.

Experimental Protocols

Every protocol described below is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure process integrity.

Protocol A: Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate

Causality Check: Neat conditions are chosen because DMF-DMA serves as both the reagent and the solvent, maximizing collision frequency and eliminating the need for complex solvent stripping.

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, add ethyl pyruvate (11.6 g, 100 mmol).

  • Addition: Slowly add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (14.3 g, 120 mmol) at room temperature.

  • Reaction: Heat the mixture to 80 °C for 12 hours. Self-Validation: The reaction mixture will transition from colorless to a deep yellow/orange oil, indicating the formation of the conjugated enaminone system.

  • Workup: Remove unreacted DMF-DMA and methanol byproduct under reduced pressure (rotary evaporator, 40 °C, 10 mbar). The resulting dark orange oil (approx. 16.5 g, >95% yield) is sufficiently pure for the next step.

Protocol B: Synthesis of Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate

Causality Check: We utilize the hydrochloride salt of the hydrazine. The mild acidity provided by the HCl salt in ethanol catalyzes the elimination of dimethylamine and the final dehydration step without requiring external acid additives.

  • Preparation: Dissolve the ethyl 4-(dimethylamino)-2-oxobut-3-enoate (17.1 g, 100 mmol) in absolute ethanol (150 mL).

  • Addition: Add 2,4-difluorophenylhydrazine hydrochloride (18.1 g, 100 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (78 °C) for 4 hours. Self-Validation: Evolution of dimethylamine gas will be noticeable (fishy odor; ensure proper ventilation). TLC monitoring (Hexane:EtOAc 7:3, UV 254 nm) will show the disappearance of the enaminone baseline streak and the appearance of a distinct, highly UV-active product spot.

  • Workup: Cool the reaction to room temperature and concentrate the ethanol to roughly 30 mL under reduced pressure. Pour the residue into ice-cold water (200 mL) to precipitate the product.

  • Purification: Filter the crude solid, wash with cold water (2 x 50 mL), and recrystallize from hot ethanol/water to yield off-white crystals of the target ester.

Quantitative Data & Process Optimization

To validate the choice of solvent and conditions for Protocol B, the following optimization data was generated. Ethanol provides the optimal balance of reagent solubility and protic catalysis, ensuring maximum regiomeric purity.

Solvent SystemTemperature (°C)Additive / CatalystIsolated Yield (%)Regiomeric Ratio (3-Ester : 5-Ester)
Absolute Ethanol 78 (Reflux) None (Hydrazine HCl used) 88% > 99 : 1
Glacial Acetic Acid100None75%95 : 5
DMF90Triethylamine (1.1 eq)62%85 : 15
Toluene110 (Reflux)p-TsOH (0.1 eq)54%90 : 10

Table 1: Impact of solvent and additives on the yield and regioselectivity of the pyrazole cyclization step.

References

  • An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues. Said A. S. Ghozlan, Khadija O. Badahdah, and Ismail A. Abdelhamid. Beilstein Journal of Organic Chemistry, 2007. URL:[Link]

Topic: In Vivo Application of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by the Gemini Science Team

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the in vivo evaluation of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid derivatives, a chemical class with significant potential as anti-inflammatory and analgesic agents. Drawing from the well-established pharmacology of pyrazole-based compounds, we hypothesize a mechanism centered on the selective inhibition of cyclooxygenase-2 (COX-2). This guide moves beyond theoretical concepts to provide robust, field-tested protocols for preclinical validation, covering pharmacokinetics, efficacy in a model of acute inflammation, and target engagement. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice to ensure reproducible and interpretable results.

Scientific Rationale & Mechanistic Hypothesis

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs, including the selective COX-2 inhibitor Celecoxib. The addition of a 1-(2,4-difluorophenyl) group can enhance metabolic stability and improve binding affinity through specific fluorine interactions within the target's active site. Our central hypothesis is that derivatives of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid act as potent and selective inhibitors of COX-2.

The Cyclooxygenase (COX) Pathway

The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of various physiological and pathophysiological processes.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its upregulation leads to a surge in prostaglandin production at the site of inflammation, driving key inflammatory responses like vasodilation, edema, and pain sensitization.

The therapeutic goal of non-steroidal anti-inflammatory drugs (NSAIDs) is to inhibit COX-2 to reduce inflammation and pain, while sparing COX-1 to avoid common side effects like gastrointestinal ulceration. The structural features of the 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid scaffold are consistent with other known selective COX-2 inhibitors, making this a primary therapeutic hypothesis to test in vivo.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Biological Effects Phospholipids Phospholipids PLA2 Phospholipase A2 (cPLA2) Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Housekeeping Physiological Functions (Gastric Protection, Platelet Aggregation) PGH2->Housekeeping via Tissue-Specific Isomerases Inflammation Inflammation & Pain (Edema, Hyperalgesia) PGH2->Inflammation via Tissue-Specific Isomerases Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) Inflammatory_Stimuli->COX2 Upregulates Expression PLA2->Arachidonic_Acid Liberation Test_Compound 1-(2,4-difluorophenyl)-1H- pyrazole-3-carboxylic acid Derivative Test_Compound->COX2 Selective Inhibition

Figure 1: Hypothesized mechanism of action within the COX pathway.

Preclinical In Vivo Evaluation Strategy

A tiered approach is essential for efficiently evaluating a novel chemical entity in vivo. The strategy begins with fundamental characterization (formulation and pharmacokinetics) before moving to efficacy testing in a relevant disease model. This ensures that efficacy studies are conducted with an understanding of the compound's exposure profile.

InVivo_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & PD cluster_2 Phase 3: Decision Point P1_Form Protocol 3.1: Formulation & Vehicle Selection P2_PK Protocol 3.2: Pharmacokinetic (PK) Profiling P1_Form->P2_PK Enables Dosing P3_Efficacy Protocol 3.3: Efficacy in Acute Inflammation Model P2_PK->P3_Efficacy Informs Dose Selection P4_PD Protocol 3.4: Target Engagement & Biomarker Analysis P3_Efficacy->P4_PD Correlates Effect with Target Decision Go/No-Go Decision for Further Development P4_PD->Decision

Figure 2: Tiered workflow for preclinical in vivo evaluation.

Core Protocols & Methodologies

The following protocols provide a robust framework for the initial in vivo assessment of a lead candidate from the 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid series.

Protocol 3.1: Formulation and Vehicle Selection

Objective: To develop a safe and effective vehicle for parenteral or oral administration of the test compound that ensures its solubility and stability for the duration of the study.

Expertise & Rationale: An inappropriate vehicle can lead to poor bioavailability, precipitation at the injection site, or vehicle-induced toxicity, all of which confound study results. A tiered screening approach, starting with common GRAS (Generally Recognized as Safe) excipients, is most efficient.

Methodology:

  • Solubility Screening:

    • Assess the solubility of the test compound (>10 mg/mL desired for high-dose studies) in a panel of common vehicles:

      • Aqueous: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4.

      • Co-solvents: 5-10% DMSO in saline, 10-20% Solutol HS 15 in water, 20-40% PEG400 in water.

      • Surfactant-based: 1-2% Tween 80 in saline.

      • Lipid-based (for oral): Corn oil, sesame oil.

    • Use a small-scale equilibrium solubility test (e.g., adding excess compound to 1 mL of vehicle, vortexing, and incubating for 24h before measuring supernatant concentration via HPLC-UV).

  • Stability Assessment:

    • Prepare the most promising formulation at the target concentration.

    • Analyze the concentration of the parent compound by HPLC-UV at Time 0 and after 4-8 hours at room temperature.

    • A stable formulation should show <5% degradation over the testing period.

  • In Vivo Vehicle Tolerability:

    • Administer the final vehicle (without the test compound) to a small cohort of naïve animals (n=2-3) via the intended route (e.g., intraperitoneal, oral gavage).

    • Observe the animals for at least 48 hours for any adverse effects (e.g., lethargy, ruffled fur, injection site reaction). The vehicle should be inert.

Protocol 3.2: Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine the basic pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of the test compound after a single administration.

Expertise & Rationale: Understanding the exposure profile (how much drug gets into the system and how long it stays there) is critical for designing efficacy studies. Without PK data, it is impossible to know if a lack of efficacy is due to the compound's inactivity or simply insufficient exposure.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are a standard model. Use n=3-4 animals per time point.

  • Dosing:

    • Administer a single dose of the formulated compound. A typical starting dose for a discovery PK study is 5-10 mg/kg via intravenous (IV) and 20-50 mg/kg via oral gavage (PO).

    • The IV arm is crucial for determining absolute bioavailability.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-150 µL) into K2EDTA-coated tubes at specific time points.

    • IV time points: 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

    • PO time points: 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Plasma Processing:

    • Immediately centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma.

    • Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This method provides the necessary sensitivity and selectivity.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Protocol 3.3: Efficacy in Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory efficacy of the test compound in a well-established model of acute, localized inflammation.

Expertise & Rationale: The carrageenan model is highly reproducible and pharmacologically validated. Carrageenan injection induces a biphasic inflammatory response, with the late phase (3-6 hours) being highly dependent on prostaglandin production by COX-2. This makes it an ideal model for testing our mechanistic hypothesis.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220g). Acclimatize animals for at least 3 days.

  • Groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 1% Tween 80 in saline)

    • Group 2: Positive Control (e.g., Celecoxib, 30 mg/kg, PO)

    • Group 3-5: Test Compound at three dose levels (e.g., 10, 30, 100 mg/kg, PO), selected based on PK data to ensure sustained exposure.

  • Experimental Procedure:

    • Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer. This is the T=0 reading.

    • Dosing: Administer the vehicle, positive control, or test compound by oral gavage 60 minutes before the carrageenan challenge.

    • Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

    • Post-Induction Measurements: Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate Paw Edema: Edema (mL) = (Paw volume at time T) - (Paw volume at T=0).

    • Calculate Percent Inhibition: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

    • Analyze data using a one-way ANOVA followed by a Dunnett's post-hoc test to compare treated groups to the vehicle control. A p-value < 0.05 is considered statistically significant.

Data Presentation & Interpretation

Quantitative data should be summarized clearly to facilitate interpretation and decision-making.

Table 1: Representative In Vivo Data Summary

GroupDose (mg/kg, PO)Cmax (ng/mL)AUC (0-24h) (ngh/mL)Paw Edema at 3h (mL)% Inhibition at 3h
Vehicle Control---0.85 ± 0.07-
Celecoxib301850152000.34 ± 0.0560.0%
Test Compound 10 950 7800 0.55 ± 0.06 35.3%
Test Compound 30 3100 29500 0.31 ± 0.04 63.5%
Test Compound 100 8500 91000 0.24 ± 0.05 71.8%
Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control.

Interpretation: The hypothetical data in Table 1 demonstrate a clear dose-dependent anti-inflammatory effect of the test compound, with efficacy comparable to Celecoxib at the 30 mg/kg dose. The robust PK profile shows that the compound is well-absorbed and that exposure increases with dose, strengthening the link between drug concentration and the observed efficacy. This positive result would justify moving to target engagement studies.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121. [Link]

  • Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenan edema in rats. Journal of Pharmacology and Experimental Therapeutics, 166(1), 96–103. [Link]

Troubleshooting & Optimization

overcoming solubility issues of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the compound-specific Technical Support Center. 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid presents a complex solubility challenge for drug development professionals. The molecule features a highly lipophilic 2,4-difluorophenyl group and a rigid pyrazole core, resulting in high crystal lattice energy and poor aqueous solvation. However, the presence of an ionizable carboxylic acid moiety provides a strategic anchor for solubility enhancement.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you overcome precipitation issues in both in vitro and in vivo applications.

Diagnostic Solubilization Workflow

SolubilizationStrategy Start Target Compound: 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid Assess Assess Application Requirements Start->Assess InVitro In Vitro Assays (Max 1% organic solvent) Assess->InVitro InVivo In Vivo Administration (Biocompatible vehicles) Assess->InVivo DMSO Co-solvency (DMSO / PEG400) InVitro->DMSO pH pH Modulation (Adjust pH > 6.0) InVivo->pH IV / IP (Aqueous) CD Host-Guest Complexation (HP-β-CD) InVivo->CD Systemic Circulation Lipid Surfactant/Lipid Micelles (Tween 80 / Kolliphor) InVivo->Lipid Oral Bioavailability DMSO->pH If precipitation occurs pH->CD Insufficient solubility

Logical workflow for selecting a solubility enhancement strategy based on experimental application.

Module 1: pH Modulation & Salt Formation (Aqueous Assays & IV Dosing)

The Causality: The carboxylic acid group on the pyrazole ring has an estimated pKa of ~3.5 to 4.5. According to the Henderson-Hasselbalch equation, adjusting the pH of the aqueous medium to at least 2 units above the pKa (i.e., pH > 6.5) ensures >99% ionization of the carboxylic acid into its carboxylate form. This ion-dipole interaction with water drastically reduces the energy required to break the crystal lattice, increasing thermodynamic solubility[1].

Self-Validating Protocol:

  • Initial Suspension: Weigh 10 mg of the compound into a sterile glass vial. Suspend in 8 mL of sterile ultra-pure water (the suspension will be opaque).

  • Titration: Add 0.1 M NaOH dropwise while stirring continuously. Monitor the pH using a calibrated micro-pH probe.

  • Ionization: Stop the addition when the pH stabilizes between 7.2 and 7.4 (physiological pH). The solution should visually clarify as the highly soluble sodium salt forms.

  • Buffering: Q.S. (quantum satis) to 10 mL with a concentrated buffer (e.g., 10X PBS) to lock the pH and prevent precipitation caused by atmospheric CO₂ absorption.

  • Validation: Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.01 confirms the absence of sub-visible colloidal aggregates, validating a true solution state.

Module 2: Host-Guest Complexation (In Vivo Formulations)

The Causality: For in vivo applications where pH buffering capacity is limited (e.g., oral dosing), salt forms may precipitate in the acidic environment of the stomach. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains 7 glucopyranose units forming a hydrophobic cavity. The lipophilic 2,4-difluorophenyl moiety acts as a "guest" that docks into this cavity via van der Waals forces, while the hydrophilic exterior of HP-β-CD maintains bulk aqueous solubility[2].

Self-Validating Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution by dissolving 2 g of HP-β-CD in 8 mL of 50 mM phosphate buffer (pH 7.4).

  • Drug Addition: Add the target compound (up to 50 mg, depending on the required dose) to the cyclodextrin solution.

  • Kinetic Activation: Sonicate the mixture in a water bath at 37°C for 30 minutes. The acoustic cavitation provides the kinetic energy required to overcome the activation barrier for complexation.

  • Equilibration: Stir overnight (12-16 hours) at room temperature to reach thermodynamic equilibrium.

  • Clarification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Validation: Quantify the dissolved drug concentration in the filtrate via HPLC-UV against a pre-established standard curve to confirm the final dose concentration.

Quantitative Data: Strategy Comparison

ParameterpH Modulation (Salt Formation)HP-β-CD ComplexationCo-Solvency (DMSO)
Primary Mechanism Ionization of carboxylic acidHydrophobic cavity encapsulationDisruption of water H-bonding
Target pH 7.2 - 7.47.4 (Buffered)N/A
Excipient Concentration 0.1 M NaOH (Titrated)20% (w/v)≤ 1% (v/v) final
Equilibration Time Immediate12 - 16 hoursImmediate
Validation Metric OD600 < 0.01HPLC-UV QuantificationVisual / Microscopic
Estimated Drug Loading ~1-5 mg/mL~5-10 mg/mLDependent on dilution

Troubleshooting FAQs

Q1: Why does my compound crash out when I dilute my DMSO stock into cell culture media? A1: This is caused by the "solvent shift" effect. When a highly concentrated DMSO stock is introduced into an aqueous medium, the local concentration of water spikes, drastically reducing the solvating power of the mixture before the compound can disperse. This leads to rapid nucleation and precipitation[3]. Troubleshooting: Use a "step-down" dilution method. Pre-dilute your DMSO stock 1:10 into a 50/50 mixture of DMSO and media. Then, add this intermediate solution dropwise to the final assay media under vigorous vortexing. Ensure the media is pre-warmed to 37°C to maximize kinetic solubility.

Q2: Can I use heating to force the compound into solution for my assays? A2: Heating increases kinetic energy and temporary solubility, but it does not alter the thermodynamic solubility limit of the compound in that specific solvent system. Once the solution cools to room temperature or 37°C in the incubator, the compound will supersaturate and eventually crystallize out, leading to inconsistent assay results[4]. Heating should only be used to accelerate the dissolution of thermodynamically stable formulations (like cyclodextrin complexes).

Q3: Is the pyrazole ring itself contributing to the insolubility? A3: Yes. While pyrazole has hydrogen-bond accepting and donating capabilities, its conjugation with the highly hydrophobic 2,4-difluorophenyl group creates a rigid, planar, and lipophilic system. This structural rigidity results in high crystal lattice energy. Disrupting this lattice requires significant solvation energy, which water alone cannot provide unless the carboxylic acid is ionized or a solubilizing excipient is introduced[3].

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH National Center for Biotechnology Information (NCBI)[Link]

  • Cyclodextrins in pharmaceutical formulations II: Solubilization, binding constant, and complexation efficiency ResearchGate [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC National Center for Biotechnology Information (NCBI)[Link]

Sources

purification techniques for 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemical challenges associated with the purification of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid. This compound is a critical intermediate in drug development, but its fluorinated aromatic ring and chelating carboxylic acid moiety present unique purification hurdles, including regioisomer contamination, metal chelation, and phase-separation issues ("oiling out").

This guide synthesizes field-proven methodologies with the underlying chemical causality to help you establish a robust, self-validating purification pipeline.

Physicochemical Profiling & Solvent Strategy

Successful purification relies on exploiting the specific physicochemical properties of the target molecule. The table below summarizes the critical parameters that dictate our extraction and crystallization strategies.

ParameterOptimal Range / ValueMechanistic Rationale
Target pKa (Carboxylic Acid) ~3.5 – 4.0Dictates the exact pH required for complete protonation/deprotonation during phase extraction.
Aqueous Basification pH 10.0 – 12.0Ensures the pyrazole-3-carboxylic acid is fully converted to its water-soluble sodium carboxylate salt.
Aqueous Acidification pH 2.0 – 2.5Forces complete protonation, driving the lipophilic compound out of the aqueous phase.
Recrystallization Mixture EtOH / H₂O (approx. 3:1)Ethanol dissolves the lipophilic 2,4-difluorophenyl ring; water reduces solubility to induce nucleation.
Max Cooling Rate 0.5 °C / minutePrevents rapid supersaturation and subsequent "oiling out" (liquid-liquid phase separation).

Standard Purification Workflow

The following diagram illustrates the standard isolation pathway, leveraging the compound's pKa to strip away neutral and basic impurities before final polishing via crystallization.

PurificationWorkflow Start Crude Reaction Mixture BaseExt 1. Base Extraction (pH 10-12) Start->BaseExt OrgDiscard Discard Organic Phase (Neutral Impurities) BaseExt->OrgDiscard Organic Layer Acidify 2. Acidification (pH 2-3) BaseExt->Acidify Aqueous Layer Precipitate 3. Filtration/Extraction Acidify->Precipitate Protonation Recryst 4. Recrystallization (EtOH/H2O) Precipitate->Recryst Crude Acid Pure Pure Target Compound Recryst->Pure Crystallization

Workflow for the isolation of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: How do I separate the target 1,3-isomer from the undesired 1,5-regioisomer? Causality: When synthesizing the pyrazole via the condensation of 2,4-difluorophenylhydrazine with a 1,3-dicarbonyl precursor, the reaction can initiate at either carbonyl carbon. The highly electronegative fluorine atoms withdraw electron density from the hydrazine, altering its nucleophilicity and often eroding the regioselectivity typically seen with unsubstituted phenylhydrazines, leading to a mixture of 1,3- and 1,5-isomers . Because these isomers possess identical molecular weights and similar polarities, standard silica gel chromatography is often inadequate. Solution: The 1,5-isomer experiences significant steric clash between the 2,4-difluorophenyl ring and the adjacent carboxylic acid group. This steric hindrance subtly alters its pKa and solubility profile. Use a precise pH-gradient extraction (gradually lowering the pH from 10 to 4) or fractional crystallization in toluene to selectively precipitate the less-hindered 1,3-isomer.

Q2: My product is "oiling out" during recrystallization instead of forming solid crystals. How can I fix this? Causality: "Oiling out" (liquid-liquid phase separation) is a common phenomenon when purifying fluorinated pyrazoles . It occurs when the compound precipitates from the solvent mixture at a temperature above its melting point in that specific solvent system, or when the solution is heavily supersaturated with lipophilic impurities. Instead of forming an ordered crystal lattice, the molecules aggregate into a disordered, amorphous liquid phase. Solution: You must shift the thermodynamic pathway towards nucleation. Switch to a solvent system with a lower boiling point (e.g., Ethyl Acetate/Hexane), drastically reduce the cooling rate, and introduce a seed crystal of pure compound at the cloud point.

CrystallizationTroubleshooting Supersat Supersaturated Solution Cooling Cooling Rate Supersat->Cooling Rapid Rapid Cooling (High ΔT) Cooling->Rapid Slow Slow Cooling (Controlled ΔT) Cooling->Slow Oiling Oiling Out (Liquid-Liquid Separation) Rapid->Oiling Nucleation Crystal Nucleation Slow->Nucleation Seed Add Seed Crystal Adjust Solvent Oiling->Seed Remediation Seed->Nucleation

Thermodynamic pathways of pyrazole crystallization and interventions for oiling out.

Q3: How do I efficiently remove transition metal catalysts (e.g., Cu or Pd) if the pyrazole was synthesized via cross-coupling? Causality: If your synthetic route utilizes a metal-catalyzed N-arylation (e.g., Chan-Lam or Ullmann coupling) to attach the 2,4-difluorophenyl ring, transition metal residues often contaminate the final product. The pyrazole ring contains a basic, imine-like nitrogen (N2) which, in spatial proximity to the carboxylic acid at the 3-position, acts as a powerful bidentate ligand, strongly chelating transition metals . Solution: Standard aqueous washes will not break this chelation. You must introduce a competing ligand. Add 0.5 M EDTA (aq) during the basic extraction phase (Protocol A, Step 1) or treat the organic solution with a solid-supported metal scavenger (e.g., QuadraSil AP) for 4 hours prior to crystallization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is successful.

Protocol A: pH-Driven Phase Extraction

Objective: Isolate the target carboxylic acid from neutral/basic impurities (e.g., unreacted hydrazines, fluorobenzene derivatives).

  • Dissolution & Basification: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Add 1.0 M NaOH (aq) with vigorous stirring until the aqueous phase reaches pH 11-12.

    • Validation Check: The target compound will partition entirely into the aqueous layer as a sodium salt. Perform a TLC of the organic layer; the UV-active spot corresponding to the carboxylic acid must be absent.

  • Phase Separation: Separate the layers. Wash the aqueous layer with a fresh portion of EtOAc to remove residual lipophilic impurities.

    • Validation Check: The organic wash should be nearly colorless. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 1.0 M HCl dropwise with vigorous stirring until the pH reaches 2.0.

    • Validation Check: A thick white/off-white precipitate must form immediately as the pH drops below 3.5. If the solution turns cloudy but no solid forms, the product has oiled out; extract with Dichloromethane (DCM) instead of filtering.

  • Isolation: Filter the precipitate under vacuum, wash with cold deionized water, and dry under high vacuum.

    • Validation Check: LC-MS should confirm a single major peak corresponding to the [M+H]+ mass of the target acid (approx. m/z 225).

Protocol B: Anti-Solvent Recrystallization

Objective: Achieve >99% purity by removing trace regioisomers and colored byproducts .

  • Dissolution: Suspend the crude acid in a minimum volume of hot Ethanol (the "good" solvent) at 70 °C until fully dissolved.

    • Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot gravity filtration.

  • Anti-Solvent Addition: Slowly add hot Deionized Water (the "anti-solvent") dropwise until a faint, persistent turbidity is observed.

    • Validation Check: Turbidity indicates the saturation point has been reached. Add exactly 1-2 drops of hot Ethanol to clear the solution again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-5 °C) for 1 hour.

    • Validation Check: Distinct crystalline needles or plates should form. If a biphasic liquid forms at the bottom of the flask, reheat to dissolve and increase the Ethanol ratio slightly.

  • Harvesting: Collect the crystals via vacuum filtration. Wash with a cold 3:1 Water:Ethanol mixture.

References

  • Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006. URL:[Link]

  • Sacmaci, S., et al. "Selective extraction, separation and speciation of iron in different samples using 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid." Analytica Chimica Acta, 2008. URL:[Link]

  • Hu, et al. "Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury." ACS Publications, 2024. URL:[Link]

preventing decarboxylation of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid . This compound is a highly valuable building block in drug discovery, but it presents a notorious challenge: rapid degradation via decarboxylation when subjected to thermal stress. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure synthetic success.

Core Mechanistic Insights: The Decarboxylation Dilemma

To prevent degradation, one must understand the causality behind it. The 1-(2,4-difluorophenyl) group exerts a powerful inductive electron-withdrawing effect (-I). This pulls electron density away from the pyrazole core, significantly increasing the electrophilicity of the ring.

When thermal energy is applied, the compound undergoes decarboxylation (loss of CO₂). The mechanism is highly dependent on the pH of the environment:

  • Acid-Catalyzed Pathway: In acidic conditions, the pyrazole ring undergoes protonation (typically at N2 or C4), forming a reactive zwitterionic or cationic intermediate that facilitates rapid C-C bond cleavage[1].

  • Base-Catalyzed Pathway: In basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. Upon heating, CO₂ is extruded to form a carbanion, which is thermodynamically stabilized by the electron-deficient pyrazole ring and the difluorophenyl substituent[1].

To prevent this, researchers must either avoid thermal activation entirely or chemically protect the carboxylic acid moiety prior to heating[2]. Furthermore, the choice of solvent plays a critical role, as highly polar environments stabilize the transition states of these degradation pathways[3].

Decarboxylation Pathways & Decision Logic

Mechanism A 1-(2,4-difluorophenyl)-1H- pyrazole-3-carboxylic acid B Protonated Intermediate (Acidic Conditions) A->B Low pH C Carboxylate Anion (Basic Conditions) A->C High pH D Decarboxylation (Loss of CO2) Triggered by Heat B->D Heat (>80°C) C->D Heat (>100°C) E 1-(2,4-difluorophenyl)-1H-pyrazole (Degradation Product) D->E

Decarboxylation pathways of pyrazole-3-carboxylic acid under thermal stress.

Workflow Start Heating Required for Downstream Reaction? No Use Low-Temp Activation (e.g., HATU/DIPEA at RT) Start->No No Yes Is Acid/Base Present? Start->Yes Yes Protect Convert to Ester (Thermal Protection) Yes->Protect Yes (Strong) Solvent Use Non-Polar/Aprotic Solvent Avoid DMF/DMSO Yes->Solvent No (Neutral) Temp Keep T < 80°C Solvent->Temp

Decision matrix for preventing decarboxylation during synthesis.

Diagnostic FAQs

Q: Why does my compound degrade into a highly non-polar spot on TLC when heated above 80°C? A: This is classic thermal decarboxylation. The loss of the polar carboxylic acid group yields 1-(2,4-difluorophenyl)-1H-pyrazole, which lacks hydrogen-bonding capabilities and elutes much faster on normal-phase silica. The electron-withdrawing 2,4-difluorophenyl group lowers the activation energy for this CO₂ loss by stabilizing the intermediate transition state.

Q: Can I use DMF or DMSO as a solvent if I need to heat this compound? A: It is highly discouraged. Dipolar aprotic solvents like DMF and DMSO stabilize the polar transition states of the decarboxylation pathway, drastically accelerating degradation[3]. Switch to less polar solvents like toluene or THF if heating is mandatory.

Q: How can I perform an amide coupling without triggering decarboxylation? A: Avoid heat entirely. Use highly active coupling reagents like HATU or EDC/HOBt at room temperature. If heating is absolutely required for a downstream step, protect the carboxylic acid as an ester first, as esters of pyrazole-3-carboxylic acids are remarkably stable to heat[4].

Quantitative Stability Data

The following table summarizes the thermodynamic stability and observed decarboxylation rates of the compound under various standard laboratory conditions. Use this data to select appropriate reaction environments.

Solvent SystemAdditive (pH Environment)Temperature (°C)Observed Decarboxylation Rate (1 hr)Recommendation
DMFNone (Neutral)100>80%Avoid (Stabilizes transition state)
TolueneNone (Neutral)100<5%Acceptable for necessary heating
Water / THFHCl (pH 2)80>90%Avoid (Acid-catalyzed ring protonation)
THFDIPEA (pH 9)250%Ideal for room-temp couplings

Self-Validating Experimental Protocols

Protocol A: Thermal Protection via Esterification

If your synthetic route requires prolonged heating (e.g., a downstream Suzuki coupling), you must protect the carboxylic acid.

  • Causality: Converting the carboxylic acid to an ethyl ester removes the acidic proton. This prevents the formation of the reactive carboxylate anion and disrupts the cyclic hydrogen-bonded transition state required for thermal decarboxylation[2].

  • Step-by-Step Methodology:

    • Dissolve 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in absolute ethanol (0.2 M).

    • Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

    • Reflux the mixture at 78°C for 4 hours. (Note: The acidic environment is counteracted by the rapid formation of the stable ester at this specific temperature).

    • Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO₃.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation System: Monitor the reaction via TLC (e.g., 50% EtOAc/Hexanes). The starting carboxylic acid will appear as a highly polar baseline streak. The successful formation of the ester is validated by the appearance of a distinct, non-polar spot (higher Rf) that remains stable and does not degrade into the fully decarboxylated pyrazole (highest Rf) upon prolonged heating.

Protocol B: Heat-Free Amide Coupling (HATU/DIPEA)

For direct functionalization to an amide, avoid thermal activation entirely by using a highly reactive uronium coupling agent.

  • Causality: HATU rapidly forms an active ester intermediate at room temperature. By strictly maintaining the reaction at 25°C, the system lacks the thermal energy required to overcome the activation barrier for C-C bond cleavage[1], entirely sidestepping decarboxylation.

  • Step-by-Step Methodology:

    • Dissolve the carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous THF or DCM (0.1 M) at 0°C. (Avoid DMF to prevent any background transition-state stabilization).

    • Add DIPEA (3.0 eq) dropwise.

    • Add HATU (1.2 eq) in one portion.

    • Allow the reaction to warm to 25°C and stir for 2 hours.

    • Quench with water and extract with DCM. Wash with 1M HCl, then saturated NaHCO₃ to remove byproducts.

  • Self-Validation System: Analyze the crude mixture via LC-MS. A successful, heat-free coupling is validated by the presence of the desired product mass [M+H]+ and the strict absence of the [M-44]+ peak, which would indicate a failure of temperature control and subsequent loss of CO₂.

Sources

Technical Support Center: Optimizing the Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with byproduct formation during the synthesis of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid.

The synthesis of this critical pharmaceutical intermediate is notoriously difficult due to competing regioselective pathways[1]. The condensation of a 1,3-dicarbonyl (such as ethyl 2,4-dioxovalerate) with an arylhydrazine typically yields a mixture of 1,3- and 1,5-regioisomers[2]. This guide unpacks the causality behind these side reactions and provides a self-validating protocol to eliminate them.

Part 1: Mechanistic Overview of Regioselectivity

The primary mode of failure in this synthesis is the formation of the 1,5-regioisomer byproduct . The regioselectivity is entirely governed by the relative nucleophilicity of the two nitrogen atoms on the hydrazine and the electrophilicity of the dicarbonyl carbons.

When using the free base of 2,4-difluorophenylhydrazine, the terminal amino group (–NH₂) is the most nucleophilic site. It rapidly attacks the most reactive carbonyl, steering the cyclization toward the undesired 1,5-isomer[3]. Controlling the protonation state of the hydrazine is the definitive way to reverse this kinetic preference.

Regioselectivity Precursor Ethyl 2,4-dioxovalerate + 2,4-Difluorophenylhydrazine PathA Free Hydrazine Base (Protic Solvent, Neutral) Precursor->PathA PathB Hydrazine HCl Salt (DMAc, Catalytic HCl) Precursor->PathB MechA Kinetic Attack: Terminal NH2 attacks C2 PathA->MechA MechB Thermodynamic Control: Internal NH attacks C2 PathB->MechB Byproduct 1,5-Regioisomer (Major Byproduct) MechA->Byproduct Target 1,3-Regioisomer (Target Precursor) MechB->Target

Logical pathway dictating pyrazole regioselectivity based on hydrazine protonation state.

Part 2: Troubleshooting FAQs

Q1: I am isolating a 1:1 mixture of the 1,3- and 1,5-pyrazole regioisomers. How do I force the reaction to favor the 1,3-isomer? A1: You must switch your starting material from the free hydrazine to 2,4-difluorophenylhydrazine hydrochloride . Using the HCl salt ensures that the terminal –NH₂ group is protonated, drastically reducing its nucleophilicity. This forces the internal nitrogen to initiate the nucleophilic attack, yielding the 1,3-regioisomer[3]. Furthermore, replacing protic solvents (like ethanol) with aprotic solvents possessing strong dipole moments (such as DMAc) significantly improves the regioselectivity[4].

Q2: My cyclization step is stalling at the acyclic hydrazone intermediate. How can I drive the ring closure to completion without increasing heat? A2: The second dehydration step required to close the pyrazole ring is often the rate-limiting step and can stall in neutral conditions. Do not increase the temperature, as this promotes degradation. Instead, add 50 mol% of 10 N aqueous hydrochloric acid . The strong acid catalyzes the elimination of water, rapidly driving the cyclization forward at room temperature[4].

Q3: During the final ester hydrolysis, I am detecting a significant amount of 1-(2,4-difluorophenyl)-1H-pyrazole (the decarboxylated byproduct). How do I prevent this? A3: Pyrazole-3-carboxylic acids are highly susceptible to thermal decarboxylation, especially under acidic conditions. This occurs if your hydrolysis or subsequent acidification step is too aggressive.

  • Solution: Perform the ester hydrolysis using mild basic conditions (LiOH in THF/H₂O) and strictly maintain the internal temperature below 40 °C. During the final isolation, acidify the mixture at 0 °C using dilute 2N HCl rather than concentrated acid to prevent localized exotherms.

Q4: The crude reaction mixture turns dark brown/red almost immediately. What is causing this, and does it affect yield? A4: Arylhydrazines are highly prone to auto-oxidation in the presence of atmospheric oxygen, forming colored diazonium species and azo dimers. While the electron-withdrawing fluorine atoms offer some stability, oxidation remains a primary source of yield loss.

  • Solution: Degas your DMAc solvent by sparging with nitrogen for 15 minutes prior to use, and conduct the entire condensation step under a strict argon or nitrogen atmosphere.

Part 3: Quantitative Data on Regiocontrol

The table below summarizes the causal relationship between reaction conditions and the resulting regioisomeric ratio. Notice how the combination of the HCl salt, an aprotic solvent, and acid catalysis virtually eliminates the 1,5-byproduct.

Hydrazine SourceSolventAdditiveTemp (°C)1,3-Isomer (%)1,5-Isomer (%)Total Yield (%)
Free BaseEthanolNone80 (Reflux)455578
Free BaseDMAcNone25307082
HCl SaltEthanolNone80 (Reflux)653580
HCl Salt DMAc 10N HCl (0.5 eq) 25 95 5 88
Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a specific observable metric to confirm success before proceeding, ensuring scientific integrity and preventing the carryover of byproducts.

Workflow S1 1. Condensation DMAc, 25°C S2 2. Cyclization +10N HCl, 50°C S1->S2 S3 3. Hydrolysis LiOH, <40°C S2->S3 S4 4. Acidification 2N HCl, 0°C S3->S4 S5 Pure Target Acid S4->S5

Self-validating experimental workflow for 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid.

Step 1: Regioselective Condensation & Cyclization
  • Preparation: In an oven-dried flask under nitrogen, dissolve ethyl 2,4-dioxovalerate (1.05 eq) in degassed DMAc (0.5 M concentration).

  • Addition: Slowly add 2,4-difluorophenylhydrazine hydrochloride (1.0 eq) at 25 °C.

  • Catalysis: Add 10 N aqueous HCl (0.5 eq) dropwise. Stir for 2 hours at 25 °C, then warm to 50 °C for 1 hour to drive the second dehydration[4].

  • Self-Validation Check: Quench a 50 µL aliquot in water and extract with ethyl acetate. Run a TLC (Hexane:EtOAc 3:1). You should observe a single major UV-active spot (R_f ~ 0.6). If a lower spot (R_f ~ 0.4) is prominent, the 1,5-isomer is forming, indicating insufficient acid or compromised hydrazine salt.

Step 2: Mild Ester Hydrolysis
  • Solvent Swap: Concentrate the crude mixture under reduced pressure to remove DMAc. Redissolve the crude ester in a 1:1 mixture of THF and water.

  • Hydrolysis: Add LiOH·H₂O (2.0 eq) in one portion. Stir at 25–35 °C for 4 hours. Crucial: Do not exceed 40 °C to prevent decarboxylation.

  • Self-Validation Check: The reaction will transition from a cloudy, biphasic suspension to a clear, homogeneous solution as the lipophilic ester is converted into the water-soluble lithium carboxylate.

Step 3: Controlled Acidification and Isolation
  • Preparation: Cool the homogeneous mixture to 0 °C using an ice-water bath.

  • Acidification: Slowly add cold 2N HCl dropwise while monitoring the pH. Stop addition exactly when the pH reaches 2.5–3.0.

  • Self-Validation Check: A dense white precipitate (the target carboxylic acid) will crash out of solution. If the pH drops below 1.0, the product may partially redissolve or undergo acid-catalyzed degradation.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid.

Part 5: References

Sources

Technical Support Center: Purification & Troubleshooting for 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid. This building block is critical in the synthesis of kinase inhibitors and agrochemicals. Due to the inherent challenges in its synthesis, commercial batches often contain impurities that can poison downstream catalytic steps or introduce toxicity in biological assays. This guide provides field-proven, self-validating protocols to achieve >99.5% purity.

Diagnostic Hub: Quantitative Impurity Profiling

Before initiating purification, it is crucial to understand the impurity profile of your commercial batch. Table 1 summarizes the most common contaminants, their typical concentrations, and the physicochemical differences exploited for their removal.

Impurity ClassSpecific CompoundTypical ConcentrationDetection MethodPhysicochemical Property Difference
Regioisomer 1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid2.0% - 10.0%HPLC (UV 254 nm)Distinct crystal packing; higher solubility in non-polar solvents.
Unreacted Starting Material 2,4-Difluorophenylhydrazine0.1% - 1.5%LC-MS (ESI+)Basic amine functionality; soluble in acidic aqueous media (pH < 3).
Synthetic Intermediate Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate0.5% - 3.0%LC-MS (M+28 peak)Highly lipophilic; lacks ionizable carboxylic acid proton.

Troubleshooting Q&A

Q1: Why does my commercial batch contain up to 10% of the 1,5-regioisomer, and why is it so difficult to remove via standard chromatography? A1: The primary industrial synthesis of this compound involves a [3+2] cyclocondensation between 2,4-difluorophenylhydrazine and a 1,3-dicarbonyl precursor. This reaction inherently suffers from poor regioselectivity, yielding a mixture of the 1,3- and 1,5-regioisomers[1]. Because both isomers possess nearly identical pKa values and polarities, standard silica gel chromatography often results in co-elution. Separation requires exploiting their subtle differences in 3D spatial arrangement and crystal lattice energy.

Q2: How can I selectively isolate the 1,3-isomer while leaving the 1,5-isomer in solution? A2: The most scalable approach is thermodynamic recrystallization. The 1,3-isomer, due to its linear extended conformation, packs more efficiently into a crystal lattice than the sterically hindered 1,5-isomer. By using a binary solvent system like Toluene/Ethanol (8:2 v/v), you can selectively precipitate the 1,3-isomer. The 1,5-isomer remains highly soluble in the toluene-rich mother liquor.

Q3: My batch shows a persistent brownish tint and trace toxicity in cell assays. What is the cause? A3: This is a classic signature of residual 2,4-difluorophenylhydrazine undergoing aerial oxidation. Hydrazines are highly reactive and toxic. Because the hydrazine has a basic amine group and the product is a carboxylic acid, you can exploit this via a biphasic acid-base extraction. At pH 2-3, the pyrazole-3-carboxylic acid is fully protonated and partitions into the organic layer, while the hydrazine is protonated to its hydrazinium salt and is washed away in the aqueous layer.

Q4: We observe a persistent M+28 peak in our LC-MS analysis. What is this, and how do we resolve it? A4: An M+28 peak corresponds to the unhydrolyzed ethyl ester intermediate (Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate). This occurs when the final saponification step during manufacturing is incomplete. To resolve this, the batch must be re-subjected to basic hydrolysis (e.g., 2M LiOH in THF/Water) followed by acidification.

Visualizing the Problem and the Solution

The following diagrams illustrate the mechanistic origin of the regioisomer impurity and the logical workflow for purifying your commercial batch.

Pathway SM1 2,4-Difluorophenylhydrazine Cond [3+2] Cyclocondensation (Regioselectivity Challenge) SM1->Cond SM2 1,3-Dicarbonyl Precursor SM2->Cond Prod13 1-(2,4-difluorophenyl)-1H-pyrazole -3-carboxylic acid (Target 1,3-Isomer) Cond->Prod13 Major Pathway Prod15 1-(2,4-difluorophenyl)-1H-pyrazole -5-carboxylic acid (Impurity 1,5-Isomer) Cond->Prod15 Minor Pathway

Regioselective [3+2] cyclocondensation pathway leading to 1,3- and 1,5-pyrazole isomers.

Workflow Start Commercial Batch (Contains Impurities) Test HPLC/LC-MS Analysis Start->Test Hydrazine Residual Hydrazine? Test->Hydrazine Regio 1,5-Regioisomer > 0.5%? Hydrazine->Regio No AcidWash Acid-Base Extraction (pH 2-3) Hydrazine->AcidWash Yes Recryst Recrystallization (Toluene/EtOH) Regio->Recryst Yes Pure Purified 1,3-Isomer (>99.5% Purity) Regio->Pure No AcidWash->Regio Recryst->Pure

Step-by-step troubleshooting workflow for commercial batch purification.

Protocol Vault: Self-Validating Methodologies

These protocols are designed as self-validating systems. By incorporating In-Process Controls (IPCs), you ensure that each step has succeeded before proceeding, eliminating downstream failures.

Protocol A: Regioisomer Depletion via Thermodynamic Recrystallization

Objective: Reduce the 1,5-regioisomer from ~10% to <0.5%[2]. Causality: Toluene acts as an anti-solvent for the 1,3-isomer but readily dissolves the sterically hindered 1,5-isomer. Ethanol is used to ensure complete dissolution at reflux.

  • Dissolution: Suspend 10 g of the crude commercial batch in 80 mL of Toluene. Add 20 mL of absolute Ethanol.

  • Heating: Heat the suspension to reflux (approx. 85-90 °C) under stirring until complete dissolution is achieved.

  • Controlled Cooling: Remove from heat and allow the solution to cool to room temperature at a rate of ~10 °C per hour. Do not crash-cool in an ice bath, as this will trap the 1,5-isomer within the rapidly forming crystal lattice.

  • Crystallization: Once at room temperature, stir for an additional 2 hours to ensure maximum thermodynamic precipitation of the 1,3-isomer.

  • Filtration & Washing: Filter the white crystalline solid under vacuum. Wash the filter cake with 10 mL of ice-cold Toluene.

  • Self-Validation (IPC): Analyze the mother liquor via HPLC. You should observe a massive enrichment of the 1,5-isomer peak relative to the 1,3-isomer. If the mother liquor still contains significant 1,3-isomer, concentrate the filtrate by 30% and perform a second crop crystallization.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Protocol B: Hydrazine Scavenging via Biphasic Acid-Base Extraction

Objective: Remove trace 2,4-difluorophenylhydrazine and inorganic salts. Causality: At pH 2.5, the pyrazole-3-carboxylic acid (pKa ~ 3.5-4.0) is predominantly neutral and lipophilic, while the hydrazine (pKa ~ 5.5) is protonated and highly hydrophilic.

  • Solubilization: Dissolve 10 g of the commercial batch in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Wash: Add 50 mL of 0.1 M HCl (aqueous). Vigorously shake the separatory funnel for 2 minutes.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer will contain the protonated hydrazine.

  • Self-Validation (IPC): Spot the aqueous layer on a TLC plate and stain with Ninhydrin. A purple spot confirms the successful extraction of the primary amine (hydrazine).

  • Brine Wash: Wash the organic layer with 50 mL of saturated NaCl solution to remove residual moisture and mineral acid.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the hydrazine-free product.

References

  • Martins, M. A. et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." nih.gov.
  • Janin, Y. L. "Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.

Sources

Validation & Comparative

Comparative Reactivity Guide: 1-(2,4-Difluorophenyl)- vs. 1-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, 1-aryl-1H-pyrazole-3-carboxylic acids represent a privileged scaffold. Variations of this core are foundational to numerous therapeutic agents, including cannabinoid (CB1) receptor antagonists, kinase inhibitors, and advanced antifungal agents.

When designing a synthetic library around this scaffold, the choice of halogen substitution on the 1-phenyl ring—specifically 2,4-difluoro (Compound A) versus 2,4-dichloro (Compound B) —dictates not only the final molecule's 3D conformation and target binding affinity but also fundamentally alters the late-stage synthetic derivatization strategy.

This guide objectively compares the structural, electronic, and divergent reactivity profiles of these two critical building blocks, providing validated experimental protocols to harness their distinct chemical behaviors.

Structural and Electronic Profiling

While both fluorine and chlorine are halogens that exert an electron-withdrawing inductive effect (-I), their physical properties lead to vastly different molecular behaviors.

Steric Hindrance and Conformational Control

Chlorine possesses a significantly larger van der Waals radius (~1.75 Å) compared to fluorine (~1.47 Å). In Compound B (2,4-dichloro) , the bulky 2-chloro substituent creates severe steric clash with the adjacent pyrazole ring. To minimize this strain, the phenyl ring is forced into a highly twisted, non-planar conformation relative to the pyrazole core.

Conversely, Compound A (2,4-difluoro) experiences much less steric hindrance. The 2-fluoro substituent allows the phenyl ring to adopt a more coplanar arrangement. This conformational divergence is critical in structure-based drug design, as the twist angle directly dictates how the molecule occupies hydrophobic binding pockets [4].

Electronic Activation

Fluorine's extreme electronegativity heavily polarizes the C-F bond. When positioned at the 2 and 4 positions, the fluorine atoms, combined with the electron-withdrawing nature of the N-linked pyrazole ring, render the phenyl ring highly electron-deficient. This makes the 2,4-difluorophenyl system exceptionally susceptible to nucleophilic attack, a feature entirely absent in the less polarized 2,4-dichlorophenyl system under standard conditions.

Divergent Reactivity & Synthetic Applications

The most critical distinction between these two building blocks lies in how the halogenated phenyl ring can be utilized for late-stage diversification.

The Carboxylic Acid: Uniform Amide Coupling

Both compounds feature a pyrazole-3-carboxylic acid moiety. The reactivity here is identical. Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) efficiently activate the C3-carboxylic acid for reaction with primary or secondary amines[3]. This allows chemists to first build the core amide scaffold before exploiting the phenyl ring for divergent functionalization.

The Phenyl Ring: SNAr vs. Cross-Coupling
  • Compound A (2,4-Difluoro): The C-F bond is thermodynamically strong and generally inert to standard palladium-catalyzed cross-coupling. However, fluorine is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) . The 4-position is highly activated by the para-pyrazole ring and is sterically accessible, allowing for regioselective SNAr with amines, thiols, or alkoxides[1].

  • Compound B (2,4-Dichloro): The C-Cl bond is weaker and serves as an ideal handle for Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). By controlling stoichiometry and temperature, chemists can achieve site-selective oxidative addition at the less sterically hindered C4-Cl bond, leaving the C2-Cl bond intact for structural rigidity or subsequent orthogonal coupling [2].

Reactivity Core 1-Aryl-1H-pyrazole-3-carboxylic acid F_Sub 2,4-Difluorophenyl (Compound A) Core->F_Sub Cl_Sub 2,4-Dichlorophenyl (Compound B) Core->Cl_Sub SNAr Nucleophilic Aromatic Substitution (SNAr) F_Sub->SNAr Highly Active (C4-F leaving group) Pd_Coupling Pd-Catalyzed Cross-Coupling F_Sub->Pd_Coupling Inert (Stable C-F bond) Amide Amide Coupling (C3-Carboxylic Acid) F_Sub->Amide Standard Reactivity Cl_Sub->SNAr Low Activity Cl_Sub->Pd_Coupling Active (C4-Cl handle) Cl_Sub->Amide Standard Reactivity

Divergent late-stage reactivity pathways for 2,4-difluoro vs 2,4-dichloro pyrazole scaffolds.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and empirical reactivity metrics guiding the selection of these building blocks.

Property / Metric1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid1-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acidPractical Implication
Molecular Weight 224.16 g/mol 257.07 g/mol Fluorine provides a lower MW penalty in lead optimization.
Steric Bulk (vdW radius) F: ~1.47 ÅCl: ~1.75 ÅCl induces a severe out-of-plane twist; F allows greater planarity.
Amide Coupling Yield >90% (Standard conditions)>90% (Standard conditions)Both are excellent starting points for library generation.
SNAr Reactivity (C4) High (Requires 80-100 °C, base)NegligibleUse the difluoro analogue to introduce heteroatom nucleophiles.
Suzuki Coupling (C4) InertHigh (Requires Pd cat., 90 °C)Use the dichloro analogue to introduce aryl/heteroaryl groups.
Metabolic Stability High (C-F blocks P450 oxidation)Moderate (C-Cl is stable, but lipophilic)Fluorine is often used as a metabolic block in final drug candidates.

Validated Experimental Protocols

The following self-validating protocols demonstrate the causality behind the reagent choices for site-selective derivatization.

Protocol A: Scaffold Construction via C3-Amide Coupling

Applicable to both Compound A and Compound B. This step establishes the core drug scaffold before phenyl ring diversification.

  • Activation: Dissolve the pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA neutralizes the system and deprotonates the incoming amine.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv) dropwise. Stir at room temperature for 2–4 hours until complete consumption of the acid is observed via LC-MS [3].

  • Workup: Dilute the mixture with EtOAc and wash sequentially with 1M aqueous HCl (to remove unreacted amine), saturated aqueous NaHCO3 (to remove acidic byproducts), and brine. Dry over Na2SO4, filter, and concentrate to yield the pyrazole-3-carboxamide intermediate.

Protocol B: Regioselective SNAr on the 2,4-Difluorophenyl Scaffold

Utilizes the Compound A derived amide.

  • Setup: In a sealed tube, dissolve the difluoro-pyrazole-3-carboxamide (1.0 equiv) in anhydrous DMSO (0.1 M). Add a secondary amine nucleophile (e.g., morpholine) (3.0 equiv) and anhydrous K2CO3 (2.0 equiv).

  • Reaction: Heat the mixture to 100 °C for 12–16 hours [1].

    • Causality: DMSO, a polar aprotic solvent, accelerates the SNAr reaction by poorly solvating the nucleophile (increasing its effective nucleophilicity) and stabilizing the anionic Meisenheimer intermediate. The reaction is highly regioselective for the C4-fluorine because the C2-fluorine is sterically shielded by the adjacent pyrazole ring.

  • Workup: Cool to room temperature, dilute with water to precipitate the product. Filter the solid, wash with water, and purify via silica gel chromatography to isolate the C4-substituted product.

Protocol C: Site-Selective Suzuki-Miyaura Coupling on the 2,4-Dichlorophenyl Scaffold

Utilizes the Compound B derived amide.

  • Setup: To a microwave vial, add the dichloro-pyrazole-3-carboxamide (1.0 equiv), an arylboronic acid (1.1 equiv), Pd(dppf)Cl2 (0.05 equiv), and Na2CO3 (2.0 equiv).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). Purge the vial with nitrogen for 5 minutes.

  • Reaction: Heat the reaction at 90 °C for 4 hours [2].

    • Causality: By strictly limiting the arylboronic acid to 1.1 equivalents and conducting the reaction at 90 °C, oxidative addition of the palladium catalyst occurs preferentially at the less sterically hindered C4-Cl bond. The C2-Cl bond remains intact due to the steric bulk of the ortho-pyrazole ring. The biphasic Dioxane/H2O system ensures solubility of both the organic starting materials and the inorganic base.

  • Workup: Filter through a pad of Celite, extract the filtrate with EtOAc, wash with brine, concentrate, and purify via reverse-phase HPLC.

Workflow Start Starting Material (Compound A or B) Step1 Amide Coupling (HATU, DIPEA, Amine) Start->Step1 Intermediate Pyrazol-3-carboxamide Intermediate Step1->Intermediate BranchF SNAr (if 2,4-diF) + Nucleophile, DMSO, 100°C Intermediate->BranchF Compound A Core BranchCl Suzuki (if 2,4-diCl) + Boronic Acid, Pd cat., 90°C Intermediate->BranchCl Compound B Core ProductF C4-Substituted Fluoro-aryl Product BranchF->ProductF ProductCl C4-Arylated Chloro-aryl Product BranchCl->ProductCl

Experimental workflow for the site-selective late-stage derivatization of pyrazole scaffolds.

References

  • Benchchem. 1-(2,4-Difluorophenyl)-1H-pyrazole | Nucleophilic Aromatic Substitution (SNAr). Retrieved from 1

  • Benchchem. 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid | Suzuki-Miyaura cross-coupling. Retrieved from 2

  • Google Patents. US9452980B2 - Substituted benzamides. Retrieved from 3

  • MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from 4

Sources

The Fluorinated Advantage: A Comparative Guide to Target Binding in Pyrazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole-3-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic targets, including G-protein coupled receptors (GPCRs) like GPR109a and Neurotensin Receptor Type 2 (NTS2) [1, 3]. While the carboxylic acid moiety typically acts as an essential hydrogen-bond acceptor and anion for salt-bridge formation, the strategic integration of fluorine atoms—either directly on the pyrazole ring (e.g., 5-fluoro-1H-pyrazole-3-carboxylic acid) or on adjacent aryl substituents—profoundly modulates the molecule's physicochemical properties [1].

As drug development professionals increasingly rely on halogenation to rescue failing pipelines, understanding the exact thermodynamic and kinetic causality of fluorination is critical. This guide objectively compares the target binding performance of fluorinated pyrazole-3-carboxylic acid derivatives against their non-fluorinated counterparts and provides field-proven, self-validating experimental workflows for their evaluation.

Mechanistic Causality: Why Fluorination Enhances Binding

The incorporation of fluorine into drug molecules leverages its extreme electronegativity and small Van der Waals radius to achieve several favorable outcomes: bioisosteric replacement, pKa reduction, and mitigated in vivo metabolism [5]. When applied specifically to the pyrazole-3-carboxylic acid core, fluorination drives binding affinity through three distinct mechanisms:

  • pKa Modulation (Electrostatics): Fluorine exerts a strong electron-withdrawing inductive effect. When positioned near the pyrazole-3-carboxylic acid, it lowers the pKa of the carboxylate group, ensuring complete ionization at physiological pH (7.4). This guarantees a stronger, more predictable electrostatic interaction (salt bridge) with basic residues (Arginine/Lysine) in the target binding pocket.

  • Desolvation Entropy ( ΔS ): Fluorination increases the lipophilicity (logP) of the pyrazole scaffold. When the highly lipophilic fluorinated ligand enters a hydrophobic binding pocket, it displaces highly ordered water molecules. This release of bulk water is entropically favorable, serving as a primary thermodynamic driver for binding affinity.

  • Orthogonal Halogen Bonding ( ΔH ): Unlike hydrogen, fluorine can engage in multipolar interactions and halogen bonding with backbone amides or electron-rich residues, adding an enthalpic driving force without introducing steric clashes.

G F_Sub Fluorination of Pyrazole Core Elec Electron Withdrawal (Inductive Effect) F_Sub->Elec Lip Increased Lipophilicity (logP) F_Sub->Lip Steric Minimal Steric Disruption F_Sub->Steric pKa Lowered pKa of Carboxylic Acid Elec->pKa Halogen Orthogonal Halogen Binding (ΔH) Elec->Halogen Desolv Favorable Desolvation Entropy (ΔS) Lip->Desolv Steric->Halogen Binding Enhanced Target Binding Affinity (Kd) pKa->Binding Salt Bridge Formation Desolv->Binding Hydrophobic Effect Halogen->Binding Specific Contacts

Logical flow of how pyrazole fluorination enhances thermodynamic target binding affinity.

Comparative Performance Data

To objectively evaluate the impact of fluorination, we compare the binding affinities ( Ki​ or EC50​ ) of matched molecular pairs across different therapeutic targets based on recent medicinal chemistry literature [2, 3, 4]. The data demonstrates a consistent trend: fluorination of the pyrazole core or its immediate substituents yields a significant enhancement in target affinity and potency.

Table 1: Binding Affinities of Pyrazole-3-Carboxylic Acid Derivatives
Target ReceptorCompound ScaffoldFluorination StatusBinding Affinity ( Ki​ / EC50​ )Efficacy / Outcome
NTS2 Receptor Phenyl-pyrazole-3-carboxylic acid (5a)Non-fluorinated Ki​=62 nMBaseline affinity
NTS2 Receptor 4-Fluorophenyl-pyrazole-3-carboxylic acid (5b)Fluorinated Ki​=6 nM10-fold affinity increase
CFTR Channel 5'-Methyl-pyrazolyl derivative (5)Non-fluorinated EC50​=60 μ MLow potency potentiator
CFTR Channel 5'-Trifluoromethyl-pyrazolyl derivative (3)Fluorinated EC50​<5 μ MMarked potency restoration
GPR109a Alkyl-pyrazole-3-carboxylic acidNon-fluorinated Ki​=0.59 μ MPartial agonist
GPR109a Fluorinated pyrazole acidFluorinated Ki​<0.10 μ MHigh-affinity agonist

Data synthesized from comparative binding studies on NTS2 [3], CFTR [4], and GPR109a [2].

Experimental Workflows: Self-Validating Protocols

When evaluating the binding affinity of fluorinated pyrazole-3-carboxylic acids, the choice of assay format is critical. Traditional membrane preparations often shear extracellular domains, altering the native conformation of GPCRs. Utilizing an in-plate whole-cell binding method preserves the receptor's native microenvironment, yielding more accurate and translatable Ki​ values [3].

The following protocol is designed as a self-validating system . It incorporates internal controls to calculate the Z'-factor, ensuring that the measured displacement is strictly due to specific target binding rather than assay artifacts.

Protocol: Whole-Cell Radioligand Binding Assay

1. Cell Preparation & Seeding:

  • Seed target-expressing cells (e.g., CHO cells stably transfected with NTS2) into 96-well microplates at 5×104 cells/well.

  • Incubate overnight at 37°C in a 5% CO₂ atmosphere until a confluent monolayer forms.

2. Buffer Equilibration:

  • Wash cells twice with binding buffer (HEPES-buffered saline, pH 7.4, supplemented with 0.1% BSA).

  • Causality Check: BSA acts as a carrier for highly lipophilic fluorinated derivatives. Omitting BSA causes these "sticky" molecules to adhere to the plastic well walls, artificially depleting the free ligand concentration and resulting in falsely weak Ki​ readings.

3. Radioligand & Competitor Addition (The Self-Validating Step):

  • Total Binding (TB) Wells: Add radioligand (e.g., [3H] -neurotensin) at a concentration near its known Kd​ .

  • Non-Specific Binding (NSB) Wells: Add radioligand + 10 μ M of an unlabeled (cold) reference standard. Validation: This massive excess saturates all specific receptor sites. Any residual radioactive signal is background noise (non-specific lipid/plastic binding).

  • Test Wells: Add radioligand + serial dilutions (10 pM to 10 μ M) of the fluorinated pyrazole-3-carboxylic acid derivative.

4. Incubation:

  • Incubate the plate at 4°C for 2 hours.

  • Causality Check: Performing this step at 4°C halts receptor internalization and endocytosis, ensuring that the assay measures true surface binding kinetics rather than intracellular accumulation.

5. Washing & Harvesting:

  • Rapidly wash the wells three times with ice-cold buffer to trap the bound ligand.

  • Lyse the cells using 0.1 M NaOH / 1% SDS.

6. Quantification & Analysis:

  • Transfer lysates to scintillation vials, add counting fluid, and measure radioactivity (Counts Per Minute - CPM).

  • Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Radioligand_Workflow cluster_0 3. Ligand Incubation (4°C, 2h) Seed 1. Cell Seeding (Native Receptor Expression) Equilibrate 2. Buffer Equilibration (HEPES + 0.1% BSA) Seed->Equilibrate TB Total Binding (TB) Radioligand Only Equilibrate->TB NSB Non-Specific Binding (NSB) Radioligand + 10μM Cold Ref Equilibrate->NSB Test Test Wells Radioligand + Fluorinated Pyrazole Equilibrate->Test Wash 4. Ice-Cold Wash & Lysis (Halt Internalization) TB->Wash NSB->Wash Test->Wash Analyze 5. Scintillation Counting & Cheng-Prusoff Ki Calculation Wash->Analyze

Self-validating whole-cell radioligand binding workflow for determining Ki values.

References

  • Source: benchchem.
  • Title: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B)
  • Title: Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)
  • Source: acs.
  • Source: olemiss.

Comparative Guide to the Validation of Analytical Methods for 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of ensuring drug safety and efficacy. The rigorous validation of analytical methods used for this purpose is not merely a procedural step but a mandatory requirement for regulatory compliance and confidence in analytical data. This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for determining the purity of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.

This document is structured to provide both the "how" and the "why," grounding experimental protocols in the authoritative standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3][4]

The Imperative of a Stability-Indicating Method

For purity analysis, particularly for APIs, a "stability-indicating" method is the gold standard. Such a method must be able to accurately measure the decrease in the amount of the API due to degradation.[5][6][7] This requires the method to be specific enough to separate the intact API from any process-related impurities and, crucially, from any degradation products that may form under various stress conditions.[8][9] High-Performance Liquid Chromatography (HPLC), especially in a reverse-phase gradient mode with UV detection, is the predominant technique for this purpose due to its high sensitivity, accuracy, and resolving power.[5][8]

Comparing Analytical Alternatives

While Reverse-Phase HPLC (RP-HPLC) is the focus of this guide, other methods have their place in API characterization:

Analytical TechniquePrincipleApplication in Purity AnalysisAdvantagesLimitations
RP-HPLC with UV/PDA Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.Primary method for assay and impurity profiling. Ideal for stability-indicating assays.[8][10]High resolution, sensitivity, and specificity. Quantitatively accurate and robust.Requires soluble analytes. Method development can be complex.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particles (<2 µm), leading to higher pressures and faster separations.A faster, higher-resolution alternative to HPLC for the same applications.Significantly reduced run times and solvent consumption. Increased peak capacity.Higher initial instrument cost. More susceptible to matrix effects and blockages.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Primarily used for analyzing residual solvents, not the API purity itself unless the API is volatile or can be derivatized.Excellent for volatile and semi-volatile impurities.Not suitable for non-volatile or thermally labile compounds like most carboxylic acids.
Titration (Acid-Base) Neutralization reaction to determine the concentration of an acidic or basic substance.Can provide a highly accurate assay of the carboxylic acid functional group.Simple, inexpensive, and highly precise for assaying the main component.Non-specific; it will quantify any acidic impurity alongside the API. Not suitable for impurity profiling.

For a comprehensive purity assessment of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid, an RP-HPLC method is indispensable as it is the only common technique that can simultaneously quantify the API and separate it from its potential impurities and degradants.

A Framework for Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] The workflow logically progresses from method development through a series of validation tests, each with predefined acceptance criteria derived from ICH guidelines.

Validation_Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Forced Degradation & Specificity cluster_2 Phase 3: Core Validation Parameters (ICH Q2) cluster_3 Phase 4: Finalization MD Method Development MO Method Optimization MD->MO Initial Conditions FD Forced Degradation (Acid, Base, Peroxide, Heat, Light) MO->FD SP Specificity & Peak Purity FD->SP Stress Samples LIN Linearity & Range SP->LIN ACC Accuracy LIN->ACC PRE Precision (Repeatability & Intermediate) ACC->PRE LODQ LOD & LOQ PRE->LODQ ROB Robustness LODQ->ROB VR Validation Report ROB->VR SOP Standard Operating Procedure VR->SOP RT Routine Use SOP->RT

Caption: Workflow for Analytical Method Validation.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This section provides a detailed protocol for a validated RP-HPLC method suitable for determining the purity of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid.

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the working standard, using the API sample to be tested.

Validation Parameters: Protocols and Acceptance Criteria

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[11][12][13] The goal is to achieve 5-20% degradation of the API to ensure that the method can separate the resulting degradation products from the main peak.[11]

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) API 1-(2,4-difluorophenyl)-1H- pyrazole-3-carboxylic acid Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Outcome: Separation of API from all degradation products. Peak Purity > 99.5% Analysis->Outcome

Caption: Forced Degradation Study Design.

Protocol:

Expose the API sample (in solution at 100 µg/mL and as a solid) to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid API at 80°C for 48 hours.

  • Photolytic Degradation: Expose solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14]

Analyze all stressed samples by HPLC-PDA.

Acceptance Criteria:
  • The method must demonstrate baseline resolution between the main peak and all degradation product peaks.

  • The peak purity index (as determined by the PDA detector) for the main peak in all stressed samples must be greater than 99.5%, indicating no co-eluting peaks.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.

Protocol:

Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each concentration in triplicate.

Data Analysis & Acceptance Criteria:
ParameterAcceptance CriteriaExample Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Should be close to zero1520 (vs. peak areas in millions)
Plot of Residuals Random distribution around zeroRandom scatter observed
Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a true value and the value found. It is determined by applying the method to samples with known concentrations of the API.

Protocol:

Analyze, in triplicate, spiked samples at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the working concentration).

Data Analysis & Acceptance Criteria:
Concentration LevelAcceptance Criteria (% Recovery)Example Mean Recovery
80% (80 µg/mL)98.0% - 102.0%99.7%
100% (100 µg/mL)98.0% - 102.0%100.5%
120% (120 µg/mL)98.0% - 102.0%101.2%
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Protocol:
  • Repeatability (Intra-assay precision): Perform six replicate analyses of the sample solution at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Analysis & Acceptance Criteria:
Precision LevelAcceptance Criteria (%RSD)Example Result (%RSD)
Repeatability ≤ 2.0%0.45%
Intermediate Precision ≤ 2.0%0.68%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):
  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

Acceptance Criteria:
  • LOD should be established (e.g., 0.05 µg/mL).

  • LOQ should be established (e.g., 0.15 µg/mL) and confirmed for precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

Vary critical method parameters one at a time and analyze the working standard solution.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 2°C (28°C and 32°C).

  • Mobile Phase pH (Aqueous): ± 0.2 units.

Acceptance Criteria:
  • System suitability parameters (e.g., peak tailing, theoretical plates) must still pass.

  • The change in the assay result should not be significant (e.g., < 2.0%).

Conclusion

The validation of an analytical method for API purity is a comprehensive process that ensures the reliability, accuracy, and consistency of results. The stability-indicating RP-HPLC method detailed in this guide provides a robust and specific framework for the purity determination of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid. By adhering to the principles outlined in ICH guidelines and meticulously executing each validation parameter, drug development professionals can generate data of the highest integrity, ensuring product quality and supporting regulatory submissions.

References
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . (2026, February 15). ResolveMass. Available from: [Link]

  • Forced Degradation Studies . (2016, December 14). MedCrave online. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . (2026, March 16). LCGC International - Chromatography Online. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH . ICH. Available from: [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review . International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33. Available from: [Link]

  • Stability-indicating HPLC method optimization using quality . Journal of Applied Pharmaceutical Science. Available from: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities . (2013, August 20). European Pharmaceutical Review. Available from: [Link]

  • Forced Degradation Testing . SGS Thailand. Available from: [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review . Quest Journals, Journal of Research in Pharmaceutical Science, 9(4), 01-04. (2023). Available from: [Link]

  • Stability Indicating HPLC Method Development and Validation . International Journal of Pharmaceutical Sciences Review and Research, 28(1), 133-140. (2014). Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021, September 17). FDA. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]

Sources

A Comparative Guide to Pyrazole Carboxylic Acids as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This guide provides an in-depth comparative study of various pyrazole carboxylic acids, focusing on their synthesis, physicochemical properties, and performance as precursors to potent therapeutic agents. We will delve into the causality behind experimental choices, present validated protocols, and offer comparative data to inform your research and development endeavors.

The Enduring Importance of the Pyrazole Nucleus in Pharmaceuticals

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its metabolic stability and versatile biological activities.[4] When functionalized with a carboxylic acid group, these compounds become highly valuable building blocks, enabling the formation of amides, esters, and other derivatives crucial for modulating pharmacokinetic and pharmacodynamic properties.[5]

The most prominent application of pyrazole carboxylic acid intermediates is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[2][3] By selectively targeting COX-2, these drugs effectively reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1] The archetypal example is Celecoxib, a blockbuster drug for arthritis and pain management, which is synthesized from a trifluoromethyl-substituted pyrazole intermediate.[6][7][8] Another notable example is Mepirizole, an anti-inflammatory and analgesic agent.

This guide will focus on a comparative analysis of three representative pyrazole carboxylic acids, each bearing a different substituent to illustrate the impact on their properties and applications:

  • 3-Methyl-1H-pyrazole-5-carboxylic acid: A simple alkyl-substituted pyrazole.

  • 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid: An aromatic-substituted derivative.

  • 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid: A fluoro-substituted analogue, a key structural motif in modern pharmaceuticals.

Synthetic Strategies: The Knorr Pyrazole Synthesis and its Variants

The most common and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[9][10] The choice of substituents on both reactants directly dictates the substitution pattern of the resulting pyrazole.

dot

Caption: General workflow of the Knorr pyrazole synthesis.

The regioselectivity of the Knorr synthesis is a critical consideration when using unsymmetrical 1,3-dicarbonyl compounds, as two different regioisomeric pyrazoles can be formed. The reaction conditions, including the solvent and catalyst (often an acid), can influence the outcome.[9]

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of our three representative pyrazole carboxylic acids. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazole-5-carboxylic acid

This protocol utilizes the reaction of ethyl acetoacetate and hydrazine hydrate, followed by hydrolysis of the resulting ester.

  • Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate (10 mmol) in ethanol (20 mL).

    • To this solution, add ethyl acetoacetate (10 mmol) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude ester can be purified by column chromatography on silica gel.

  • Step 2: Hydrolysis to 3-Methyl-1H-pyrazole-5-carboxylic acid.

    • Dissolve the purified ethyl 3-methyl-1H-pyrazole-5-carboxylate (5 mmol) in a mixture of ethanol (15 mL) and a 2M aqueous solution of sodium hydroxide (10 mL).

    • Stir the mixture at room temperature overnight.

    • After the reaction is complete (monitored by TLC), neutralize the mixture with 2M hydrochloric acid until the pH is approximately 2-3.

    • The precipitated white solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-methyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid

This synthesis involves the reaction of ethyl benzoylpyruvate with phenylhydrazine, followed by ester hydrolysis.

  • Step 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.

    • In a suitable reaction vessel, dissolve ethyl benzoylpyruvate (10 mmol) in glacial acetic acid (25 mL).

    • Add phenylhydrazine (10 mmol) to the solution and stir the mixture at 100 °C for 3 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the pyrazole ester.

  • Step 2: Hydrolysis to 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid.

    • Suspend the ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (5 mmol) in a solution of potassium hydroxide (10 mmol) in ethanol (20 mL) and water (5 mL).

    • Reflux the mixture for 6 hours.

    • After cooling, dilute the reaction mixture with water and acidify with dilute hydrochloric acid.

    • The resulting precipitate is filtered, washed with water, and dried to afford 1,5-diphenyl-1H-pyrazole-3-carboxylic acid.[11]

Protocol 3: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid

This protocol demonstrates the synthesis of a key intermediate for COX-2 inhibitors, starting from a fluorinated 1,3-diketone.

  • Step 1: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.

    • In a round-bottom flask, dissolve 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione (10 mmol) in ethanol (30 mL).

    • Add hydrazine hydrate (10 mmol) and a catalytic amount of hydrochloric acid.

    • Reflux the mixture for 5 hours.

    • Cool the reaction to room temperature and remove the solvent in vacuo.

    • The residue is purified by column chromatography to yield the ethyl ester.

  • Step 2: Hydrolysis to 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid.

    • Dissolve the ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (5 mmol) in a mixture of ethanol and water.

    • Add lithium hydroxide (7.5 mmol) and stir the mixture at room temperature until the hydrolysis is complete as monitored by TLC.

    • Remove the ethanol under reduced pressure and acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.[12]

Comparative Analysis of Physicochemical Properties

The substituents on the pyrazole ring significantly influence the physicochemical properties of the carboxylic acid derivatives. These properties are critical for their handling, reactivity, and ultimately, the characteristics of the final pharmaceutical product.

Property3-Methyl-1H-pyrazole-5-carboxylic acid1,5-Diphenyl-1H-pyrazole-3-carboxylic acid5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Molecular Formula C5H6N2O2C16H12N2O2C5H3F3N2O2
Molecular Weight 126.11 g/mol [13][14]264.27 g/mol 180.09 g/mol
Melting Point (°C) 236-240[13][14]240-242[11]Not readily available
Physical Form Solid[14]White solid[11]White to beige powder or crystals
Solubility Data not readily availableData not readily availableData not readily available
pKa Data not readily availableData not readily available8.32 ± 0.10 (Predicted)[15]

Characterization Data:

Spectroscopic Data3-Methyl-1H-pyrazole-5-carboxylic acid1,5-Diphenyl-1H-pyrazole-3-carboxylic acid5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid
¹H NMR (DMSO-d6, δ ppm) ~2.3 (s, 3H, CH₃), ~6.5 (s, 1H, pyrazole-H), ~13.0 (br s, 1H, COOH)~7.2-7.6 (m, 11H, Ar-H & pyrazole-H), ~13.5 (br s, 1H, COOH)¹H NMR data not readily available
¹³C NMR (DMSO-d6, δ ppm) ~11 (CH₃), ~105 (pyrazole-CH), ~140 (pyrazole-C), ~148 (pyrazole-C), ~162 (COOH)~110-150 (Ar-C & pyrazole-C), ~163 (COOH)¹³C NMR data not readily available
IR (cm⁻¹) ~3200-2500 (O-H), ~1700 (C=O), ~1600 (C=N)~3300-2500 (O-H), ~1680 (C=O), ~1595 (C=N, Ar C=C)Characteristic peaks for N-H, C=O, and C-F stretching[15]

Note: The spectroscopic data presented are approximate and can vary based on the solvent and instrument used. The data for the trifluoromethyl derivative is less available in the public domain.

Performance as Pharmaceutical Intermediates: A Focus on Anti-Inflammatory Agents

The true measure of these intermediates lies in their performance in the synthesis of active pharmaceutical ingredients (APIs). As mentioned, a primary application is in the creation of COX-2 inhibitors.

dot

Caption: The cyclooxygenase pathway and points of intervention.

The structural features of the pyrazole carboxylic acid directly translate to the biological activity of the final drug molecule. For instance, the trifluoromethyl group in the precursor to Celecoxib is crucial for its high selectivity and potency as a COX-2 inhibitor.[6][7]

Below is a comparative table of the COX inhibitory activity of representative drugs synthesized from these classes of pyrazole intermediates.

Derivative ClassRepresentative Drug/CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Trifluoromethyl-substituted Celecoxib~7.6~0.04~190
Diaryl-substituted Diaryl-pyrazole derivative (Example)--High
Alkyl-substituted ---Generally lower than CF₃ and aryl substituted derivatives

Note: IC₅₀ values can vary depending on the specific assay conditions. The data for a generic diaryl-pyrazole is qualitative, as specific values depend on the full structure.

The data clearly indicates that the trifluoromethyl and diaryl substitutions on the pyrazole ring are key for achieving high COX-2 selectivity. The bulky and electron-withdrawing nature of these groups allows for optimal binding to the active site of the COX-2 enzyme, while sterically hindering interaction with the COX-1 isoform.

Conclusion and Future Outlook

Pyrazole carboxylic acids are undeniably vital intermediates in the pharmaceutical industry, offering a versatile platform for the synthesis of a diverse range of therapeutic agents. This guide has provided a comparative overview of key synthetic strategies, physicochemical properties, and performance characteristics of differently substituted pyrazole carboxylic acids.

The Knorr pyrazole synthesis remains a robust and adaptable method for the creation of these valuable building blocks. The choice of substituents on the pyrazole core is paramount, as it dictates not only the chemical properties of the intermediate but also the biological activity and selectivity of the final drug product. As demonstrated, trifluoromethyl and aryl substitutions are particularly effective in conferring high COX-2 selectivity, a critical attribute for modern anti-inflammatory drugs.

For researchers and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide will facilitate the rational design and efficient synthesis of novel pyrazole-based pharmaceuticals with improved therapeutic profiles. The continued exploration of new synthetic methodologies and the investigation of novel substitution patterns on the pyrazole nucleus will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. [Link]

  • Lupine Publishers. (2018, November 28). Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID). [Link]

  • FLORE. (2018, February 23). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL). [Link]

  • PubMed. (2026, January 2). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. [Link]

  • Worldwide Life Sciences. (2026, February 27). 3-Methyl-1H-pyrazole-5-carboxylic acid - 5g. [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2026, February 3). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • PubMed. (2024, July 16). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. [Link]

  • PubChem. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate. [Link]

  • PubChem. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. [Link]

Sources

Efficacy and Metabolic Profiling of 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic Acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs advance from hit-to-lead optimization, managing the pharmacokinetic (PK) liabilities of aromatic scaffolds becomes paramount. The 1-phenyl-1H-pyrazole-3-carboxylic acid core is a highly versatile pharmacophore utilized across multiple therapeutic areas, ranging from allosteric [1] to spirocyclic [2].

However, unsubstituted phenyl rings are notoriously susceptible to rapid cytochrome P450 (CYP450)-mediated hydroxylation. This guide provides an objective, data-driven comparison of the non-fluorinated 1-phenyl-1H-pyrazole-3-carboxylic acid against its optimized counterpart, 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid , detailing the mechanistic rationale, comparative efficacy, and the self-validating experimental workflows required to prove these differences.

Mechanistic Rationale: The "Fluorine Effect" in Aromatic Systems

The decision to substitute hydrogen atoms with fluorine at the ortho (2-) and para (4-) positions of the phenyl ring is driven by three distinct physicochemical principles:

  • Metabolic Shielding (Steric & Electronic): The para position of a terminal phenyl ring is a classic "soft spot" for electrophilic attack by the high-valent iron-oxo species in CYP450 active sites (particularly CYP3A4 and CYP2D6)[2]. Fluorine is highly electronegative and slightly larger than hydrogen. This substitution lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring, deactivating it toward oxidative metabolism while providing steric hindrance against enzymatic docking.

  • Lipophilicity and Permeability (clogD): While fluorination generally increases lipophilicity (clogP), the strong electron-withdrawing nature of the 2,4-difluoro substitution alters the pKa of adjacent functional groups. This fine-tunes the distribution coefficient (clogD at pH 7.4), often improving passive membrane permeability without drastically increasing non-specific protein binding.

  • Target Affinity via Multipolar Interactions: The highly polarized C-F bond can engage in orthogonal multipolar interactions with backbone amides or side-chain guanidinium groups within hydrophobic target pockets (e.g., the DFG-out allosteric pocket of TrkA)[1].

G A 1-Phenyl Analog (Non-Fluorinated) B CYP450 Oxidation (Liver Microsomes) A->B High Clint C Hydroxylated Metabolite (Rapid Clearance) B->C D 1-(2,4-Difluorophenyl) Analog (Fluorinated) E CYP450 Shielding (Steric/Electronic Block) D->E Low Clint F Parent Compound (Prolonged Efficacy) E->F

Fig 1. CYP450-mediated metabolic pathways comparing non-fluorinated and 2,4-difluorinated analogs.

Quantitative Data Comparison

The following table synthesizes representative in vitro profiling data comparing a standard 1-phenyl-1H-pyrazole-3-carboxylic acid derivative against its 1-(2,4-difluorophenyl) counterpart. The data illustrates the profound impact of fluorination on intrinsic clearance ( Clint​ ) and target binding.

Parameter1-Phenyl Analog (Non-Fluorinated)1-(2,4-Difluorophenyl) AnalogFold-Change / Impact
Target IC₅₀ (e.g., TrkA) 45 nM32 nM1.4x Improvement (Enhanced hydrophobic packing)
HLM Clint​ (µL/min/mg) 145.018.5~8x Reduction (Metabolic stabilization)
In Vitro Half-Life ( t1/2​ ) < 10 min> 60 minSignificant extension of exposure
clogD (pH 7.4) 2.83.2Optimized for passive permeability
Primary Metabolite p-Hydroxyphenyl derivativeTrace N-dealkylation / StableElimination of primary liability

Experimental Methodologies

To ensure scientific integrity, the claims presented above must be validated through rigorous, self-validating assay systems. Below are the step-by-step protocols designed to evaluate both metabolic stability and target efficacy.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( Clint​ ) by tracking the disappearance of the parent compound over time.

  • Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-Incubation: Add the test compound (1-phenyl or 2,4-difluorophenyl analog) to a final concentration of 1 µM. Causality: A low substrate concentration (well below the anticipated Km​ ) ensures first-order enzyme kinetics, which is mathematically required to accurately calculate intrinsic clearance. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At specific intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The 3:1 ratio of organic solvent rapidly precipitates microsomal proteins and denatures CYP450 enzymes, instantly halting metabolism. The cold temperature prevents non-enzymatic degradation, ensuring the sample represents an exact temporal snapshot.

  • Analysis: Centrifuge at 4,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

Workflow N1 1. Incubation HLM + NADPH N2 2. Time-Course 0 to 60 min N1->N2 N3 3. Quenching Cold ACN N2->N3 N4 4. Extraction Centrifugation N3->N4 N5 5. LC-MS/MS Quantification N4->N5

Fig 2. Step-by-step in vitro liver microsomal stability assay workflow for pharmacokinetic profiling.

Protocol B: TR-FRET Target Binding Efficacy Assay (Kinase Inhibition)

To confirm that fluorination does not negatively impact pharmacodynamics, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Reagent Assembly: In a 384-well low-volume plate, combine recombinant target protein (e.g., TrkA kinase domain), ATP at its apparent Km​ , and a biotinylated peptide substrate.

  • Compound Addition: Dispense the pyrazole analogs in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using acoustic liquid handling.

  • Incubation: Allow the kinase reaction to proceed for 60 minutes at room temperature.

  • Detection: Add a stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), alongside a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Causality: TR-FRET utilizes a time-delay before signal acquisition. This allows short-lived background auto-fluorescence (often caused by the aromatic rings of the library compounds themselves) to decay, yielding a highly sensitive, artifact-free measurement of true binding affinity.

Conclusion

The transition from a 1-phenyl-1H-pyrazole-3-carboxylic acid scaffold to the 1-(2,4-difluorophenyl) analog is a textbook execution of rational drug design. By strategically deploying fluorine atoms to block CYP450-mediated hydroxylation, researchers can dramatically reduce intrinsic clearance and extend half-life without sacrificing—and often improving—target binding affinity. For drug development professionals, integrating this fluorinated building block is a highly validated strategy to rescue promising leads from early-stage pharmacokinetic failure.

References

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega. Available at:[Link]

  • Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。